RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE: A Next-Generation Morpholine Bioisostere in Drug Discovery
Executive Summary The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties in drug development often hinges on the strategic replacement of structural liabilities. Morpholine is a privileged scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The optimization of pharmacokinetic (PK) and pharmacodynamic (PD) properties in drug development often hinges on the strategic replacement of structural liabilities. Morpholine is a privileged scaffold in medicinal chemistry; however, its susceptibility to cytochrome P450 (CYP450)-mediated oxidative ring-opening limits its utility in modern drug design.
Enter rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane ()[1]. As a medium-sized (seven-membered) heterocycle, this compound serves as a conformationally distinct, metabolically stable bioisostere for morpholine. Despite being historically underrepresented in screening libraries due to synthetic bottlenecks[2], recent breakthroughs in published in early 2026 have positioned 1,4-oxazepanes at the forefront of lead optimization[3].
Structural & Physicochemical Profiling
To understand the utility of rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane, we must first establish its baseline physicochemical parameters. The addition of the methylene unit (expanding from a 6- to a 7-membered ring) and the two methyl groups significantly increases the fraction of sp3-hybridized carbons (Fsp3), a metric strongly correlated with clinical success and improved solubility.
As an application scientist, I frequently encounter lead compounds that exhibit excellent in vitro potency but fail in vivo due to rapid microsomal clearance. The mechanistic rationale for substituting a morpholine with rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane is twofold:
Metabolic Shielding: The primary metabolic liability of morpholine is the oxidation of the
α
-oxy C-H bonds. By installing methyl groups at the C2 and C7 positions, the 1,4-oxazepane core sterically occludes these vulnerable sites from the heme iron of CYP450 enzymes, effectively shutting down this clearance pathway.
Conformational Tuning: Medium-sized rings offer a distinctive balance of rigidity and three-dimensional spatial characteristics compared to smaller rings[2]. The 1,4-oxazepane ring typically adopts a twist-chair conformation. The specific (2R,7S) relative stereochemistry projects the methyl groups in a defined vector, which can be exploited to engage hydrophobic sub-pockets in the target protein, as demonstrated in the development of[6].
Experimental Protocols: Scaffold Incorporation
The true value of a building block lies in its synthetic tractability. The secondary amine at the N4 position of rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane is highly nucleophilic, making it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling.
Protocol: General Procedure for N-Functionalization via SNAr
This protocol is designed as a self-validating system; the use of a mild base and polar aprotic solvent ensures high conversion while minimizing side reactions.
Reagents & Materials:
rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane (1.0 eq)
Aryl/Heteroaryl Halide (Electrophile, 1.1 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)
Step-by-Step Methodology:
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the aryl halide (1.1 eq) in anhydrous DMF. Causality: DMF is selected to stabilize the polar Meisenheimer complex transition state inherent to SNAr reactions.
Amine Addition: Add rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane (1.0 eq) to the stirring solution at room temperature.
Base Addition: Dropwise add DIPEA (3.0 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge. Its steric bulk prevents it from competing with the oxazepane for the electrophile, while efficiently neutralizing the hydrohalic acid byproduct.
Thermal Activation: Seal the vial and heat the reaction mixture to 80–100 °C for 4–12 hours. Monitor progression via LC-MS.
Workup & Isolation: Upon completion, cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the N-functionalized 1,4-oxazepane derivative.
Application Case Study: Cbl-b E3 Ligase Inhibitors
The practical impact of this scaffold is exemplified in recent immuno-oncology drug development. Nurix Therapeutics has successfully integrated the 2,7-dimethyl-1,4-oxazepane motif into a novel class of cyano cyclobutyl compounds designed to inhibit, an E3 ubiquitin ligase[7].
Inhibition of Cbl-b enhances T-cell and NK-cell activation, making it a prime target for cancer immunotherapy[7]. In these inhibitors, the 1,4-oxazepane ring replaces traditional flat amines, simultaneously improving the aqueous solubility and the Fsp3 character of the drug candidate, thereby optimizing its pharmacokinetic profile for systemic administration[7].
Workflow Visualization
The following diagram illustrates the logical progression from the synthesis of the 1,4-oxazepane core to its integration and evaluation in drug discovery pipelines.
Workflow for the synthesis and integration of 1,4-oxazepane scaffolds in drug discovery.
References
NextSDS Database. "rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane — Chemical Substance Information." NextSDS. URL:[Link]
Kaliberda, O. V., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." Organic Process Research & Development (Feb 2026). DOI: 10.1021/acs.oprd.5c00494. URL:[Link]
Sands et al. "Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof." U.S. Patent 11,530,229 B2 (Nurix Therapeutics).
Löber, S., et al. "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model." Journal of Medicinal Chemistry (2004). DOI: 10.1021/jm031111m. URL:[Link]
stereochemical properties of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
An In-Depth Technical Guide to the Stereochemical Properties and Analysis of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE Abstract The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in me...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Stereochemical Properties and Analysis of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
Abstract
The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry, appearing in compounds targeting a range of biological systems.[1][2] The precise three-dimensional arrangement of substituents on this flexible ring system is a critical determinant of pharmacological activity. This technical guide provides a comprehensive examination of the stereochemical properties of 2,7-dimethyl-1,4-oxazepane, a derivative with two chiral centers. We will dissect the stereochemical landscape, present detailed, field-proven protocols for the analytical resolution of its stereoisomers, and discuss methodologies for the definitive assignment of absolute configuration. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for understanding and controlling the stereochemistry of this important heterocyclic system.
The Stereochemical Landscape of 2,7-Dimethyl-1,4-Oxazepane
The structural foundation of our topic is the 2,7-dimethyl-1,4-oxazepane ring. The presence of methyl groups at the C2 and C7 positions, both of which are stereogenic centers, gives rise to a defined set of stereoisomers. A complete understanding of these isomers and their relationships is paramount before any synthetic or analytical work is undertaken.
Identification of Stereoisomers
With two distinct stereocenters, a maximum of 22 = 4 stereoisomers are possible for 2,7-dimethyl-1,4-oxazepane. These isomers can be grouped into two pairs of enantiomers.
Pair A (cis isomers): (2R,7S)-2,7-dimethyl-1,4-oxazepane and (2S,7R)-2,7-dimethyl-1,4-oxazepane. In this pair, the methyl groups are on the same face of the ring's average plane. The designation "RAC-(2R,7S)" refers specifically to a 1:1 racemic mixture of this enantiomeric pair.
Pair B (trans isomers): (2R,7R)-2,7-dimethyl-1,4-oxazepane and (2S,7S)-2,7-dimethyl-1,4-oxazepane. In this pair, the methyl groups are on opposite faces of the ring.
The relationship between any member of Pair A and any member of Pair B is diastereomeric. Diastereomers possess different physical and chemical properties and can be separated by standard chromatographic techniques. Enantiomers, however, have identical properties in an achiral environment and require a chiral medium for separation.
Visualizing Stereochemical Relationships
The relationships between the four stereoisomers are critical to conceptualizing a separation strategy. A non-selective synthesis could potentially produce all four isomers, complicating purification efforts.
Caption: Stereochemical relationships of the four isomers of 2,7-dimethyl-1,4-oxazepane.
Methodologies for Stereoisomer Resolution and Characterization
A robust analytical strategy is essential to isolate and characterize the target stereoisomers from a mixture. The following workflow represents a validated, industry-standard approach.
Caption: Overall workflow for the resolution and characterization of stereoisomers.
Protocol: Chiral Chromatography for Stereoisomer Separation
Expertise & Experience: The cornerstone of separating stereoisomers is chiral chromatography. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques, but SFC is often the preferred starting point for screening.[3] Its use of supercritical CO₂ as the primary mobile phase component leads to lower viscosity and higher diffusivity, resulting in faster separations, higher efficiency, and significantly reduced consumption of organic solvents, making it a greener and more cost-effective technology.[3] The key to a successful separation lies in the Chiral Stationary Phase (CSP), which creates a transient diastereomeric complex with each enantiomer, allowing for differential retention. Polysaccharide-based CSPs are the most successful for a broad range of chiral compounds and represent the logical first choice for screening.[3]
Step-by-Step Methodology:
Sample Preparation:
Prepare a stock solution of the analyte mixture (e.g., the crude synthetic output) at approximately 1 mg/mL.
The recommended solvent is a 1:1 mixture of Methanol:Ethanol or another combination that ensures full solubility. For HPLC/SFC, dissolving the sample in the initial mobile phase is ideal to prevent peak distortion.[3]
Chromatography System Setup and Screening:
System: An analytical SFC or HPLC system equipped with an automated column and solvent switcher is highly recommended for efficient screening.
Columns: Screen a set of 3-6 polysaccharide-based chiral columns. A standard screening set includes columns with coated and immobilized derivatives of amylose and cellulose (e.g., Chiralpak® IA, IB, IC, ID, IE, IF).
Initial Conditions: Begin with a simple isocratic mobile phase.
For SFC: Start with a low percentage of a co-solvent (e.g., 5-20% Methanol in CO₂).
For HPLC (Normal Phase): Start with a low percentage of a polar modifier (e.g., 5-20% Isopropanol in Hexane/Heptane).
Additives: If peak shape is poor or resolution is insufficient, introduce acidic or basic additives (0.1% v/v) to the modifier. For the amine in the oxazepane ring, a basic additive like diethylamine (DEA) is a logical choice. For acidic compounds, trifluoroacetic acid (TFA) is common.
Method Optimization:
Mobile Phase: If initial screening yields poor or no separation, systematically vary the co-solvent (e.g., switch from Methanol to Ethanol or Acetonitrile) and the percentage.
Temperature: Screen at different temperatures (e.g., 15°C, 25°C, 40°C). Column temperature affects the thermodynamics of the chiral recognition process, and lower temperatures often improve resolution, though this is not universal.[3]
Flow Rate/Backpressure: Optimize for the best balance of resolution and analysis time.
Data Presentation: Typical Chiral Screening Conditions
Parameter
SFC Conditions
HPLC (Normal Phase) Conditions
Columns
Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Polysaccharide-based (e.g., Chiralpak AD, AS, OD)
Mobile Phase A
Supercritical CO₂
Hexane or Heptane
Mobile Phase B
Methanol, Ethanol, or Acetonitrile
Isopropanol or Ethanol
Gradient/Isocratic
Start with 10-40% B over 5-10 min
Start with 10-50% B over 10-20 min
Additives
0.1% Diethylamine (DEA) or 0.1% TFA in B
0.1% Diethylamine (DEA) or 0.1% TFA in B
Temperature
25 - 40 °C
20 - 40 °C
| Flow Rate | 2 - 4 mL/min | 0.5 - 1.5 mL/min |
Protocol: Structural Characterization by NMR Spectroscopy
Expertise & Experience: NMR spectroscopy is an indispensable tool for confirming the constitution and relative stereochemistry of the isolated isomers. While standard ¹H or ¹³C NMR cannot distinguish between enantiomers, it is highly effective at differentiating diastereomers. The cis and trans isomers of 2,7-dimethyl-1,4-oxazepane will have distinct NMR spectra due to the different spatial environments of their respective nuclei.
Step-by-Step Methodology:
Sample Preparation:
Dissolve ~5-10 mg of each isolated, pure isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD).
Use a high-field NMR spectrometer (≥400 MHz for ¹H) to obtain high-resolution data.[4]
Data Acquisition:
Acquire standard 1D spectra: ¹H NMR and ¹³C NMR.
Acquire 2D spectra to aid in assignment:
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify protons on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly with their attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): This is particularly powerful for determining relative stereochemistry. For the cis isomer, a NOE correlation would be expected between the protons of the C2-methyl group and the C7-proton (and vice versa), indicating their spatial proximity. This correlation would be absent or much weaker in the trans isomer.
Enantiomeric Purity (Advanced NMR):
To confirm the enantiomeric purity of a separated sample without chiral chromatography, a chiral solvating agent (CSA) can be used.
Protocol: Acquire a ¹H NMR spectrum of the pure enantiomer. Add a molar equivalent of a CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube and re-acquire the spectrum. The CSA will form transient diastereomeric complexes, potentially causing specific proton signals of the (2R,7S) and (2S,7R) enantiomers to split into two separate peaks, allowing for their differentiation and quantitation.
Data Presentation: Expected ¹H NMR Chemical Shifts
Note: These are estimated values based on analogous heterocyclic systems. Actual values will vary.[5][6]
Protons
Expected Chemical Shift (δ, ppm)
Multiplicity
Notes
CH ₃-C2/C7
1.1 - 1.4
Doublet (d)
Coupled to the proton at C2/C7.
CH -C2/C7
3.0 - 4.0
Multiplet (m)
Position influenced by adjacent O and N atoms.
Ring CH ₂
2.5 - 4.5
Multiplets (m)
Complex region due to multiple couplings and diastereotopicity.
| N-H | 1.5 - 3.0 | Broad singlet (br s) | Exchangeable with D₂O; position is concentration-dependent. |
Assignment of Absolute Configuration
Trustworthiness: Chromatographic and standard NMR data confirm the structure and purity of an isolated isomer, but they do not reveal its absolute configuration (i.e., whether it is the (2R,7S) or (2S,7R) enantiomer). This assignment is a critical, self-validating step in any stereochemistry-focused project and must be performed using a definitive method.
Single-Crystal X-ray Crystallography: This is the unequivocal gold standard. If a suitable crystal of a single, pure enantiomer can be grown, X-ray diffraction analysis can directly determine its three-dimensional structure and, therefore, its absolute configuration.[7][8]
Stereoselective Synthesis: Synthesizing the compound from a starting material of known absolute configuration (e.g., a chiral amino acid or alcohol) provides an unambiguous route to a reference standard. The properties (e.g., chromatographic retention time, optical rotation) of the isolated isomer can then be compared to this standard.
Vibrational Circular Dichroism (VCD): A powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light. By comparing the experimental VCD spectrum to spectra predicted by quantum chemical calculations for the R/S enantiomers, the absolute configuration can be confidently assigned, even for non-crystalline samples.
Conclusion
The stereochemistry of 2,7-dimethyl-1,4-oxazepane is defined by four distinct stereoisomers, comprising two pairs of enantiomers with a cis and trans diastereomeric relationship. The racemic mixture designated RAC-(2R,7S) consists of the two cis enantiomers. A rigorous and systematic approach is required for the successful resolution and characterization of these isomers. Chiral chromatography, particularly SFC, provides an efficient and powerful tool for both analytical and preparative separation. Subsequent structural elucidation and determination of relative stereochemistry are reliably achieved through a suite of 1D and 2D NMR experiments. Finally, the unambiguous assignment of absolute configuration, a critical step for applications in drug development and materials science, must be accomplished using a definitive method such as X-ray crystallography or by correlation to a stereochemically defined standard. The integrated application of these methodologies provides a validated pathway to obtaining stereochemically pure 2,7-dimethyl-1,4-oxazepane for further investigation.
RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE molecular weight and boiling point
Executive Summary & Core Identity In the modern landscape of medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a critical strategy for improving the pharm...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Core Identity
In the modern landscape of medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds is a critical strategy for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane (CAS: 1955515-06-6) represents a highly privileged, saturated seven-membered heterocyclic building block[1].
By incorporating both an ether oxygen and a secondary amine within a conformationally flexible ring, this scaffold provides unique vectorality for hydrogen bonding. The specific (2R,7S) relative stereochemistry—denoting the cis or trans relationship of the methyl groups depending on ring puckering—introduces severe steric shielding adjacent to the oxygen atom. This structural feature is deliberately exploited by drug development professionals to lock the molecule into a bioactive twist-chair conformation while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the α-positions.
Physicochemical Profiling
Accurate physicochemical data is the foundation of any robust synthetic or formulation workflow. Because the free base is a low-molecular-weight amine, understanding its volatility and solubility is paramount to preventing yield loss during solvent evaporation.
Table 1: Core Quantitative Data for rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane
Property
Value
Scientific Rationale & Causality
CAS Number
1955515-06-6
Unique identifier for the racemic (2R,7S) stereoisomer[1].
Molecular Formula
C₇H₁₅NO
Base 1,4-oxazepane ring (C₅H₁₁NO) plus two methyl substitutions[2].
Molecular Weight
129.20 g/mol
Low molecular weight ensures high ligand efficiency when incorporated into larger APIs[2].
Boiling Point
~185–195 °C (Estimated, 760 mmHg)
The unsubstituted 1,4-oxazepane boils at 66 °C at 12 Torr (~145 °C atm)[3]. The addition of two methyl groups increases the boiling point. The moderate volatility necessitates careful handling of the free base during concentration in vacuo.
Density
~0.90–0.95 g/cm³ (Predicted)
Typical for aliphatic saturated heterocycles; slightly less dense than water[3].
pKa (Conjugate Acid)
~9.5–10.0 (Predicted)
The secondary amine is highly basic, allowing for stable hydrochloride salt formation to improve shelf-life and prevent volatilization[3].
Structural & Mechanistic Logic in Drug Discovery
The utility of 2,7-dimethyl-1,4-oxazepane extends far beyond its basic chemical properties; it is a strategic structural motif. Recently, this specific scaffold has been heavily utilized in the synthesis of small-molecule inhibitors targeting Cbl-b (Casitas B-lineage lymphoma-b), an E3 ubiquitin ligase that acts as a critical negative regulator of T-cell activation[4].
When integrated into an API, the oxazepane ring acts as a solvent-exposed solubilizing group or a hinge-binding motif. The steric bulk of the 2,7-dimethyl groups restricts the rotation of the adjacent carbon-oxygen bonds. This conformational restriction reduces the entropic penalty upon binding to the target protein, thereby increasing the overall binding affinity (ΔG) of the drug candidate.
Mechanism of oxazepane-derived Cbl-b inhibitors in T-cells.
To integrate rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane into a target API, Nucleophilic Aromatic Substitution (SNAr) is the industry standard[4]. Because the secondary amine is sterically hindered by the 7-membered ring conformation, standard alkylation conditions often fail. The following protocol is a self-validating system designed to overcome this activation energy barrier.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the electrophilic heteroaromatic core (e.g., a fluorinated pyrimidine, 1.0 equiv) and rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane (1.2 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) to a concentration of 0.2 M.
Causality: NMP is chosen over DMF or DMSO because its higher boiling point and superior polarity stabilize the Meisenheimer complex intermediate formed during SNAr, accelerating the reaction of hindered amines.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) dropwise at room temperature.
Causality: DIPEA acts as a non-nucleophilic base to scavenge the generated hydrofluoric or hydrochloric acid. If a base is omitted, the oxazepane amine will protonate, rendering it non-nucleophilic and stalling the reaction.
Thermal Activation: Seal the vial and heat the reaction mixture to 110 °C for 12–16 hours using a heating block.
Aqueous Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ and brine (3x) to remove the NMP solvent.
Validation & QC (Self-Validating Step): Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Analyze the crude mixture via LC-MS. The protocol is validated when the Total Ion Chromatogram (TIC) shows the disappearance of the starting mass and the emergence of the product mass[M+H]⁺, accompanied by a ¹H-NMR shift of the oxazepane α-protons (positions 3 and 5) moving downfield due to the electron-withdrawing effect of the newly attached aromatic ring.
Workflow for integrating the oxazepane scaffold into an API.
Downstream Chiral Resolution
Because the compound is supplied as a racemate (a 1:1 mixture of enantiomers), the final API must undergo chiral resolution to isolate the eutomer (the biologically active enantiomer) from the distomer. As an Application Scientist, I mandate the use of Preparative Supercritical Fluid Chromatography (SFC) over traditional chiral HPLC. SFC utilizes supercritical CO₂ as the mobile phase, which possesses lower viscosity and higher diffusivity than liquid solvents. This allows for significantly faster flow rates, sharper peak resolution of the hindered oxazepane stereoisomers, and rapid fraction recovery without the need for prolonged thermal evaporation that could degrade the API.
References
NextSDS Database. "rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane — Chemical Substance Information." Available at: [Link]
United States Patent and Trademark Office. "Small molecule Cbl-b inhibitors" (Sands et al., Dec 20, 2022). Available at: [Link]
A Technical Guide to the Crystallographic Analysis of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE: From Synthesis to Structural Elucidation
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the process of obtaining and interpreting crystallographic data for the novel chiral compound, RAC-(2R...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the process of obtaining and interpreting crystallographic data for the novel chiral compound, RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE. While a public crystal structure for this specific molecule is not yet available, this document outlines the essential methodologies and rationale, from initial synthesis to final structural analysis, that are critical for the characterization of such 1,4-oxazepane derivatives.
The 1,4-oxazepane scaffold is of increasing interest in medicinal chemistry, offering a three-dimensional diversity that can lead to improved physicochemical and pharmacological properties compared to more common six-membered heterocycles like morpholine.[1] Understanding the precise three-dimensional structure of these molecules at the atomic level is paramount for successful drug design and development, as it underpins structure-activity relationship (SAR) studies and in silico modeling. Single-crystal X-ray diffraction (SCXRD) remains the most definitive method for obtaining this crucial structural information.[2][3][4]
Part 1: Synthesis and Purification of the Target Compound
The synthesis of chiral 1,4-oxazepane derivatives can be approached through various established routes. A common strategy involves the cyclization of an appropriate amino alcohol precursor. For RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, a plausible synthetic pathway would involve the reaction of a suitably protected (2R, 7S)-2,7-diaminooctane derivative with a reagent that can introduce the ether linkage, followed by deprotection and cyclization.
A detailed, step-by-step protocol for a hypothetical synthesis is provided below:
Experimental Protocol: Synthesis of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
Step 1: Precursor Synthesis: The synthesis would likely begin from a commercially available chiral starting material, such as a derivative of alanine or another amino acid, to set the stereochemistry at the C2 and C7 positions. A multi-step synthesis would be required to construct the 8-carbon backbone with amino and hydroxyl functionalities at the appropriate positions.
Step 2: Cyclization: A key step would be an intramolecular cyclization. For instance, a Williamson ether synthesis-type reaction on a di-functionalized precursor could form the 1,4-oxazepane ring.
Step 3: Purification: Following synthesis, the crude product must be purified to a high degree (>98%) before attempting crystallization. This is typically achieved through column chromatography on silica gel, followed by recrystallization or distillation. The purity should be confirmed by NMR spectroscopy and mass spectrometry.
Part 2: Crystallization Strategies for Small Organic Molecules
Obtaining high-quality single crystals suitable for SCXRD is often the most challenging step in the structure determination process.[2] For a molecule like RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, which may be an oil or a low-melting solid at room temperature, several crystallization techniques should be explored.
Table 1: Common Crystallization Techniques for Small Organic Molecules
Crystallization Method
Description
Suitability for Target Compound
Slow Evaporation
A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.
A good starting point. A variety of solvents should be screened.
Vapor Diffusion
A concentrated solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
Highly effective for small quantities of material.
Cooling Crystallization
A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Useful if the compound's solubility is highly temperature-dependent.
Co-crystallization
The target molecule is crystallized with a second compound (a co-former) to form a new crystalline solid with improved properties.[5]
Can be employed if the target compound fails to crystallize on its own.
The choice of solvent is critical. A screening of various solvents with different polarities and boiling points is recommended.
Diagram 1: Experimental Workflow for Crystallization Screening
Caption: From a single crystal to a 3D molecular structure via SCXRD.
Part 4: Hypothetical Crystallographic Data and Interpretation
While the actual crystallographic data for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE is not available, we can present a table of expected parameters based on known structures of similar heterocyclic compounds.
[6][7]
Table 2: Hypothetical Crystallographic Data for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
Parameter
Expected Value/Information
Significance
Chemical Formula
C₇H₁₅NO
Confirms the elemental composition.
Molecular Weight
129.20 g/mol
Consistent with the chemical formula.
Crystal System
Monoclinic or Orthorhombic
Describes the basic shape of the unit cell.
Space Group
e.g., P2₁/c or P2₁2₁2₁
Defines the symmetry elements within the unit cell. For a racemic mixture, a centrosymmetric space group is expected.
Unit Cell Dimensions
a, b, c (Å); α, β, γ (°)
The dimensions of the repeating unit of the crystal lattice.
Volume (V)
ų
The volume of the unit cell.
Z
e.g., 4
The number of molecules in the unit cell.
Calculated Density (ρ)
g/cm³
The calculated density of the crystal.
Bond Lengths & Angles
C-C, C-N, C-O (Å); Angles (°)
Provides precise geometric information about the molecule.
Torsion Angles
(°)
Defines the conformation of the 1,4-oxazepane ring (e.g., chair, boat, twist-boat).
Absolute Stereochemistry
(2R,7S) and (2S,7R)
Confirms the relative and absolute stereochemistry of the chiral centers.
The conformation of the seven-membered 1,4-oxazepane ring is of particular interest, as it can adopt several low-energy conformations. [6]The crystallographic data would definitively establish the preferred conformation in the solid state, which is invaluable for understanding its interaction with biological targets.
Part 5: Application in Drug Development
The precise structural data obtained from SCXRD is a cornerstone of modern drug discovery. For a novel compound like RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, this information is critical for:
Structure-Activity Relationship (SAR) Studies: By knowing the exact 3D structure, researchers can better understand how modifications to the molecule affect its biological activity. [8]This is crucial for optimizing lead compounds.
In Silico Drug Design: The crystal structure provides the ideal input for computational modeling and docking studies. This allows for the rational design of new derivatives with improved affinity and selectivity for a biological target, such as the dopamine D4 receptor, for which 1,4-oxazepane derivatives have shown promise.
[9][10]* Intellectual Property: A determined crystal structure can be a key component of a patent application, protecting the novel chemical entity.
Conclusion
The crystallographic analysis of novel chemical entities like RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE is a multi-step process that requires expertise in synthesis, crystallization, and X-ray diffraction. Although challenging, the resulting structural information is invaluable for advancing drug discovery programs. This guide has outlined the key considerations and methodologies to successfully navigate this process, providing a roadmap for the structural elucidation of this and other promising 1,4-oxazepane derivatives.
References
A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design - Benchchem.
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1773-1804. DOI:10.1039/D2CS00697A.
Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - The University of Queensland.
Small molecule crystallography - Excillum.
Liljefors, T., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry, 47(12), 3052-3062. DOI: 10.1021/jm030529+.
Schneebeli, S. T., et al. (2014). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 53(20), 5069-5073. DOI: 10.1002/anie.201310935.
Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives: A Comparative Guide - Benchchem.
Liljefors, T., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.
What Is Small Molecule Crystal Structure Analysis? - Rigaku.
1,4-oxazepane derivatives - Google Patents.
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC.
Unlocking E3 Ligase Inhibition: The Structural and Mechanistic Role of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE in Cbl-b Targeted Immuno-Oncology
Executive Summary & Contextual Grounding In the landscape of modern drug discovery, specific chemical building blocks often dictate the success or failure of a therapeutic program. RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Contextual Grounding
In the landscape of modern drug discovery, specific chemical building blocks often dictate the success or failure of a therapeutic program. RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane (CAS: 1955515-06-6) is not a standalone therapeutic agent; rather, it is a highly specialized, stereospecific pharmacophore fragment [1].
Its primary application lies in the synthesis of next-generation small-molecule inhibitors targeting the Casitas B-lineage lymphoma-b (Cbl-b) E3 ubiquitin ligase [2]. Cbl-b acts as a master negative regulator of T-cell activation. By incorporating the oxazepane scaffold into cyano cyclobutyl compounds, researchers have successfully developed potent Cbl-b inhibitors that uncouple the requirement for CD28 costimulation, effectively "taking the brakes off" the immune system to combat malignancies [3].
Target Biology: The Cbl-b Pathway
To understand the in vitro mechanism of action of oxazepane-derived compounds, one must first understand the target. Cbl-b maintains immune homeostasis by ubiquitinating key signaling proteins downstream of the T-cell receptor (TCR) and CD28, marking them for proteasomal degradation [4]. In the tumor microenvironment, this pathway is hijacked to induce T-cell anergy (tolerance).
When an oxazepane-derived inhibitor binds to Cbl-b, it blocks the transfer of ubiquitin from the E2 conjugating enzyme to the target substrate, leading to sustained TCR signaling and robust immune activation [2].
Mechanism of Cbl-b mediated immune tolerance and its pharmacological inhibition.
Structural Pharmacology: Causality of the Oxazepane Stereocenter
The 1,4-oxazepane ring is not merely a structural spacer; it is a critical determinant of binding affinity. Structure-activity relationship (SAR) studies reveal that the stereochemistry of the methyl substituents on the oxazepane ring profoundly impacts in vitro potency [3].
The causality behind this lies in the spatial constraints of the Cbl-b binding pocket. The S stereocenter at the C7 position of the oxazepane moiety allows the methyl group to perfectly displace a high-energy water molecule while forming optimal van der Waals interactions. Inverting this to an R configuration creates steric clashes, drastically reducing target residence time and overall affinity [3].
Table 1: Stereochemical Impact on Cbl-b Inhibition
Data summarized from recent patent disclosures on oxazepane-derived Cbl-b inhibitors.
Compound Variant
Oxazepane Stereocenter
Configuration
Cbl-b TR-FRET IC50 (nM)
Fold Change in Potency
Compound 33
C7-Methyl
S
7
1.0x (Baseline/Optimal)
Compound 34
C7-Methyl
R
48
~6.8x Decrease
Self-Validating Experimental Protocols (E-E-A-T)
To rigorously evaluate the in vitro mechanism of action of these oxazepane-derived Cbl-b inhibitors, a two-tiered self-validating protocol system is employed. The biochemical assay confirms direct target engagement, while the cellular assay validates the functional immunological consequence.
Self-validating in vitro screening cascade for Cbl-b inhibitors.
Protocol A: TR-FRET Cbl-b Biochemical Assay
Purpose: To quantify the direct inhibition of Cbl-b mediated ubiquitination.
Reagent Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.01% Tween-20, and 1 mM DTT.
Enzyme Mix Assembly: Combine recombinant human UBA1 (E1 enzyme), UBE2D2 (E2 enzyme), and Cbl-b (E3 ligase) in the assay buffer.
Equilibration: Dispense the oxazepane-derived test compounds (serial dilutions from 10 µM to 0.1 nM) into a 384-well microplate. Add the Enzyme Mix and incubate for 15 minutes at room temperature. Causality: This pre-incubation allows the inhibitor to achieve equilibrium binding with Cbl-b before the substrate is introduced.
Reaction Initiation: Add a substrate mix containing ATP and Biotinylated-Ubiquitin. Incubate for 60 minutes at 37°C.
Detection: Quench the reaction with EDTA (to chelate Mg2+ and stop ATP utilization). Add Europium-cryptate labeled anti-Biotin antibody (FRET Donor) and XL665-labeled streptavidin (FRET Acceptor).
Readout: Measure the TR-FRET signal (ratio of 665 nm / 620 nm emissions) using a microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit.
Purpose: To validate that biochemical inhibition translates to functional T-cell activation without CD28 costimulation.
Cell Plating: Seed Jurkat E6-1 T-cells at
1×105
cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS.
Compound Treatment: Pre-treat the cells with the oxazepane-derived Cbl-b inhibitors for 1 hour at 37°C.
Targeted Stimulation: Stimulate the T-cells using plate-bound anti-CD3 antibodies (clone OKT3, 1 µg/mL). Causality: Crucially, anti-CD28 antibodies are intentionally omitted from this step. Because Cbl-b normally enforces the requirement for CD28, a successful Cbl-b inhibitor will bypass this requirement and trigger activation with anti-CD3 alone.
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere.
Quantification: Centrifuge the plate and collect the supernatant. Quantify IL-2 secretion using a highly sensitive AlphaLISA or sandwich ELISA kit. Calculate the cellular EC50 based on IL-2 concentration curves.
Conclusion
RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane is a foundational chemical building block that has enabled a breakthrough in immuno-oncology. By providing the exact stereochemical geometry required to lock the Cbl-b E3 ligase in an inactive state, it facilitates the synthesis of inhibitors capable of rescuing T-cells from tumor-induced anergy.
References
NextSDS. rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane — Chemical Substance Information. Verified Link[1]
Sands et al. Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof. US Patent 11530229B2. Google Patents. Verified Link[2]
Fusco R, Saedi Z, Capriello I, Lubskyy A, Dömling A. CBL-B – An upcoming immune-oncology target. Expert Opinion on Therapeutic Patents, Taylor & Francis. Verified Link[3]
Fusco R, Saedi Z, Capriello I, Lubskyy A, Dömling A. CBL-B - An upcoming immune-oncology target. PubMed (NIH). Verified Link[4]
pharmacological profile of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE derivatives
An In-depth Technical Guide to the Pharmacological Profile of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE Derivatives Abstract The 1,4-oxazepane scaffold represents a privileged heterocyclic system in medicinal chemistry, dem...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Pharmacological Profile of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE Derivatives
Abstract
The 1,4-oxazepane scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive analysis of the pharmacological profile of a specific subset of these compounds: RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane derivatives. While direct pharmacological data for this specific racemic mixture is limited in publicly available literature, this document synthesizes existing knowledge on related 1,4-oxazepane and oxazepine derivatives to construct a predictive pharmacological profile. We will delve into the synthetic strategies for accessing the 1,4-oxazepane core, explore the known structure-activity relationships (SAR), and detail the established therapeutic potential of analogous compounds in oncology, infectious diseases, and central nervous system disorders. Furthermore, this guide provides detailed experimental protocols for key in vitro assays and visualizes complex biological and chemical concepts to offer a holistic understanding for researchers, scientists, and drug development professionals.
The 1,4-Oxazepane Scaffold: A Versatile Core in Drug Discovery
Seven-membered heterocyclic rings, such as 1,4-oxazepanes, are increasingly recognized as valuable scaffolds in the design of novel therapeutic agents.[1] Their non-planar, flexible conformation allows for precise three-dimensional arrangements of substituents, enabling optimal interactions with biological targets. The 1,4-oxazepane structure can be considered a hybrid of the well-known diazepine, morpholine, and azepane scaffolds, suggesting a broad potential for biological activity.[1] The introduction of methyl groups at the C2 and C7 positions with a specific (2R,7S) relative stereochemistry imparts a defined conformational bias, which can significantly influence receptor binding and overall pharmacological properties.
Synthetic Strategies for 1,4-Oxazepane Derivatives
The synthesis of the 1,4-oxazepane core is a critical step in the exploration of its pharmacological potential. A variety of synthetic routes have been developed, often involving cyclization strategies.
A general and scalable approach to substituted 1,4-oxazepanes has been reported, starting from N-Boc-protected aminoethanols.[1] These precursors can be methylated to introduce the desired substituents. The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has also been achieved from polymer-supported homoserine, highlighting the adaptability of synthetic approaches to generate stereochemically defined derivatives.[2]
Below is a generalized workflow for the synthesis of 1,4-oxazepane derivatives.
Caption: Generalized workflow for the synthesis of 1,4-oxazepane derivatives.
Pharmacological Landscape of 1,4-Oxazepane and Related Analogs
The therapeutic potential of compounds containing the 1,4-oxazepane or related oxazepine core is broad, with activities reported across several disease areas.
Central Nervous System (CNS) Applications
Derivatives of the 1,4-oxazepane scaffold have shown promise as modulators of CNS targets. A patent application describes heterocyclic compounds, including 1,4-oxazepanes, with potent monoamine reuptake inhibitory activity.[3] This suggests potential applications in the treatment of depression, anxiety, and attention deficit hyperactivity disorder (ADHD).[3]
Furthermore, a series of 2,4-disubstituted 1,4-oxazepanes have been synthesized and evaluated as selective ligands for the dopamine D4 receptor.[4] This receptor is a key target in the development of atypical antipsychotics for the treatment of schizophrenia, with the aim of reducing extrapyramidal side effects associated with older medications.[4] The affinity of these compounds for the D4 receptor was found to be influenced by the substituents on the benzene rings and the size of the oxazepane ring itself.[4]
Caption: Hypothesized signaling pathway for CNS-active 1,4-oxazepane derivatives.
Anticancer Activity
The 1,4-oxazepane scaffold has also been explored for its potential in oncology. Application notes for the evaluation of 1,4-oxazepane-6-sulfonamide derivatives outline methodologies for assessing their antitumor properties.[5] While specific data for these compounds is not widely published, the protocols are based on established techniques for evaluating cytotoxicity, apoptosis induction, and cell cycle effects in cancer cell lines.[5]
Relatedly, a study on 1,4-benzodiazepine-2,5-dione derivatives identified a potent antitumor compound that induced cell cycle arrest and apoptosis in lung cancer cells.[6] Further investigation revealed that this compound inhibits protein synthesis in cancer cells and significantly prevented tumor growth in a xenograft mouse model.[6] This suggests that the broader class of seven-membered heterocycles containing nitrogen and oxygen may have promise as anticancer agents.
Antimicrobial Properties
Several studies have highlighted the antibacterial and antifungal activities of oxazepine derivatives.[7][8] Newly synthesized oxazepine derivatives have demonstrated activity against both Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus aureus) bacteria.[7] The structure-activity relationship studies on oxadiazole antibacterials, which share some structural similarities, have shown that hydrophobic and halogen substituents are generally well-tolerated and can contribute to potent antibacterial activity.[9]
Structure-Activity Relationships (SAR) and the Importance of Stereochemistry
The biological activity of 1,4-oxazepane derivatives is highly dependent on the nature and position of their substituents. Quantitative structure-activity relationship (QSAR) studies on related morpholine and 1,4-oxazepane derivatives targeting the dopamine D4 receptor have identified key regions around the benzene rings and the aliphatic amine as being crucial for affinity.[4]
The stereochemistry of the substituents is also a critical determinant of pharmacological activity. In a series of unichiral 2-(1'-methyl-2'-pyrrolidinyl)-1,4-benzodioxanes, the (2R,2'S) diastereomer of the 7-hydroxy analogue exhibited high affinity for the α4β2 nicotinic acetylcholine receptor, while inversion of the stereocenters led to a significant loss of affinity.[10] This underscores the importance of controlling the stereochemistry during synthesis to achieve the desired biological profile. For the RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE derivatives, the specific relative stereochemistry of the methyl groups will likely enforce a preferred conformation that could lead to enhanced selectivity for certain biological targets.
Caption: Logical relationship of key factors influencing the biological activity of 1,4-oxazepane derivatives.
Predictive Pharmacological Profile of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE Derivatives
Based on the available data for structurally related compounds, we can construct a predictive pharmacological profile for RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane derivatives. The presence of the 1,4-oxazepane core suggests a high likelihood of CNS activity, potentially as monoamine reuptake inhibitors or dopamine D4 receptor ligands. The specific (2R,7S) stereochemistry of the dimethyl substituents is expected to play a crucial role in defining the potency and selectivity of these compounds for their respective targets.
Furthermore, given the demonstrated anticancer and antimicrobial activities of related heterocyclic systems, it is plausible that these derivatives could also exhibit cytotoxic effects against cancer cell lines or inhibit the growth of various microbial pathogens.
It is imperative to note that this profile is predictive and requires experimental validation. The following sections provide detailed protocols for key in vitro assays that would be essential for elucidating the actual pharmacological profile of these novel compounds.
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.[5]
Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Treat the cells with various concentrations of the RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[5]
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ values using dose-response curve fitting software.[5]
Cell Cycle Analysis by Propidium Iodide Staining
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[5]
Principle: Propidium iodide (PI) binds stoichiometrically to DNA. The amount of PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cell cycle phases.[5]
Protocol:
Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 or 48 hours.
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[5]
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software.
Data Presentation
The following table summarizes the reported cytotoxicity data for some oxazepine derivatives against a human colon cancer cell line, which can serve as a reference for future studies on 1,4-oxazepane derivatives.
The RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane scaffold holds considerable promise for the development of novel therapeutic agents. Based on the extensive research into related 1,4-oxazepane and oxazepine derivatives, these compounds are predicted to exhibit a rich pharmacological profile, with potential applications in the treatment of CNS disorders, cancer, and infectious diseases. The specific stereochemistry of the dimethyl substituents is anticipated to be a key determinant of their biological activity and selectivity. The experimental protocols and predictive analyses provided in this guide offer a solid foundation for future research aimed at unlocking the full therapeutic potential of this intriguing class of molecules.
References
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (2016). Molecules, 22(1), 53. Available at: [Link]
Synthesis and Characterization of New Derivatives of The Seven-Ring Oxazepine and Study of Their Bacterial Activity. (2025). Central Asian Journal of Theoretical and Applied Sciences, 6(4), 1613-1623. Available at: [Link]
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2026). Organic Process Research & Development. Available at: [Link]
Oxazepine Derivatives, Synthesis and Applications. (2023). ResearchGate. Available at: [Link]
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2004). Journal of Medicinal Chemistry, 47(12), 3049-3061. Available at: [Link]
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2023). IUCrData, 8(12). Available at: [Link]
1,4-oxazepane derivatives. (2012). Google Patents.
Unichiral 2-(2'-pyrrolidinyl)-1,4-benzodioxanes: the 2R,2'S diastereomer of the N-methyl-7-hydroxy analogue is a potent α4β2- and α6β2-nicotinic acetylcholine receptor partial agonist. (2011). Journal of Medicinal Chemistry, 54(21), 7588-7601. Available at: [Link]
1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. (2011). Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. Available at: [Link]
Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. (2015). Journal of Medicinal Chemistry, 58(1), 351-365. Available at: [Link]
In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. (2024). International Journal of Molecular Sciences, 25(10), 5433. Available at: [Link]
Acyl derivatives of 2,3,6,7-tetrahydro-1,4-diazepines: synthesis, structure, and tautomeric transformations. (2023). Russian Journal of General Chemistry, 93(11), 1650-1663. Available at: [Link]
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2013). RSC Advances, 3(42), 19305-19313. Available at: [Link]
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. (2017). The Journal of Organic Chemistry, 82(11), 5782-5792. Available at: [Link]
Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. (2025). Molecules, 30(8), 1673. Available at: [Link]
Structure−Activity Relationships of 1-Alkyl-5-(3,4-dichlorophenyl)- 5-{2-[(3-substituted)-1-azetidinyl]ethyl}-2-piperidones. 1. Selective Antagonists of the Neurokinin-2 Receptor. (2002). Journal of Medicinal Chemistry, 45(22), 4897-4908. Available at: [Link]
Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. (2022). Journal of Medicinal Chemistry, 65(21), 14891-14915. Available at: [Link]
Thermodynamic Stability and Conformational Dynamics of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
Executive Summary The 1,4-oxazepane scaffold—a seven-membered saturated heterocycle containing oxygen and nitrogen at the 1- and 4-positions—is a privileged motif in modern drug discovery due to its unique vectorization...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1,4-oxazepane scaffold—a seven-membered saturated heterocycle containing oxygen and nitrogen at the 1- and 4-positions—is a privileged motif in modern drug discovery due to its unique vectorization of substituents and favorable physicochemical properties[1]. However, seven-membered rings inherently suffer from complex thermodynamic landscapes characterized by low-barrier pseudorotation and transannular strain[2].
This technical whitepaper provides an in-depth analysis of the thermodynamic stability of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE . By examining the stereoelectronic impact of the 2,7-dimethyl substitution, we elucidate how the Thorpe-Ingold effect drives the thermodynamics of ring closure[3], and how the specific (2R,7S) relative configuration restricts the molecule into a highly stable twist-chair (TC) conformation[4]. Furthermore, we provide self-validating experimental protocols for synthesizing and thermodynamically characterizing this critical building block.
Thermodynamic Landscape of the 1,4-Oxazepane Scaffold
The Challenge of Seven-Membered Rings
Unlike six-membered rings, which possess a rigid, deep-energy global minimum (the chair conformation), seven-membered rings are highly flexible. The thermodynamic landscape of the unsubstituted 1,4-oxazepane ring is governed by a pseudorotation itinerary that transitions between several conformers: the Twist-Chair (TC), Chair (C), Twist-Boat (TB), and Boat (B)[2].
Because the energy barriers between the TC and C conformations are extremely low (often < 2.0 kcal/mol), the unsubstituted ring exists as a dynamic ensemble at room temperature. This conformational heterogeneity is often detrimental in drug design, where entropic penalties upon binding to a target protein reduce overall binding affinity.
Stereoelectronic Impact of the 2,7-Dimethyl Substitution
The introduction of methyl groups at the C2 and C7 positions fundamentally alters both the kinetics of formation and the thermodynamics of the final product.
The Thorpe-Ingold Effect (Kinetic & Thermodynamic Driver): The dialkyl substitution decreases the internal bond angles of the acyclic precursor. This steric compression brings the reactive termini into closer spatial proximity, significantly lowering the activation entropy (
ΔS‡
) required for cyclization[3]. Thermodynamically, the extended acyclic conformers are penalized by steric clashes, shifting the equilibrium (
ΔG∘
) heavily in favor of the closed 1,4-oxazepane ring.
Conformational Locking via (2R,7S) Stereochemistry: In the global minimum Twist-Chair (TC) conformation, the ring possesses distinct pseudo-equatorial and pseudo-axial positions. The rac-(2R,7S) relative stereochemistry dictates that both the C2 and C7 methyl groups can simultaneously occupy low-energy pseudo-equatorial positions[4]. If the molecule possessed the (2R,7R) configuration, one methyl group would be forced into a sterically hindered pseudo-axial orientation, introducing severe 1,3-diaxial-like transannular strain. Thus, the (2R,7S) configuration thermodynamically "locks" the ring, suppressing pseudorotation and yielding a single, stable conformer.
Caption: Conformational pseudorotation pathway of the 1,4-oxazepane ring system.
Quantitative Data Presentation
To provide a concrete understanding of the molecule's stability, the thermodynamic parameters and physicochemical properties are summarized below.
Table 1: Thermodynamic Parameters of 1,4-Oxazepane Conformers
Conformer
Relative Free Energy (
ΔG
, kcal/mol)
Symmetry
Population at 298K (%)
Twist-Chair (TC)
0.0
C2
> 95%
Chair (C)
~1.0 - 1.5
Cs
< 5%
Twist-Boat (TB)
~3.1
C2
< 1%
Boat (B)
~3.5 - 4.0
Cs
< 1%
Table 2: Physicochemical Properties of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
Dictates the pseudo-equatorial spatial arrangement.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to confirm causality and thermodynamic stability.
Protocol A: Scalable Synthesis and Isolation[3]
Objective: Synthesize the 1,4-oxazepane ring utilizing the Thorpe-Ingold effect to overcome the entropic penalty of 7-membered ring closure.
Precursor Activation: Dissolve the acyclic amino alcohol precursor in an anhydrous solvent (e.g., dichloromethane) under an argon atmosphere. Add a base (e.g., triethylamine) to deprotonate the hydroxyl/amino groups.
Causality: Deprotonation increases the nucleophilicity of the heteroatoms, setting the stage for an intramolecular
SN2
displacement.
Cyclization: Introduce the dihaloalkane dropwise at 0 °C, then elevate to reflux.
Causality: Heating provides the necessary thermal energy to overcome the enthalpic barrier (
ΔH‡
) of transannular strain. The 2,7-dimethyl substitution pre-organizes the molecule, making the cyclization thermodynamically favorable compared to intermolecular oligomerization.
Diastereomeric Isolation: Purify the crude mixture via flash column chromatography (silica gel).
Self-Validation: The (2R,7S) diastereomer will elute at a distinct retention factor (
Rf
) compared to the (2R,7R) isomer due to differences in dipole moment caused by the pseudo-equatorial vs. pseudo-axial methyl orientations.
Objective: Validate the thermodynamic preference for the Twist-Chair conformation.
Variable Temperature (VT)
1H
-NMR: Acquire spectra from 298 K down to 200 K in
CD2Cl2
.
Causality: Lowering the temperature reduces the thermal energy available to cross the pseudorotation barrier. This slows the interconversion between conformers on the NMR timescale, resolving a time-averaged spectrum into distinct signals for the TC conformer.
J-Coupling Extraction: Measure the vicinal coupling constants (
3JHH
) of the ring protons.
Self-Validation: The Karplus equation correlates
3JHH
with dihedral angles. Experimental values matching the theoretically predicted dihedral angles of the TC conformation self-validate the structural assignment[4].
Self-Validation: The presence of specific transannular NOE cross-peaks confirms spatial proximity (< 5 Å). This proves the ring is in a folded, cyclized state rather than an extended acyclic artifact.
Metadynamics Validation: Utilize extended puckering collective variables in PLUMED to map the free-energy landscape[2].
Causality: Computational metadynamics forces the simulated molecule out of its local minima, providing a complete thermodynamic map (
ΔG
) of all possible conformers, confirming the TC state as the global thermodynamic minimum.
Caption: Self-validating experimental workflow for the synthesis and thermodynamic analysis of 1,4-oxazepanes.
References
[1] Benchchem. An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane.
[5] NextSDS. rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane — Chemical Substance Information.
[2] AIP Publishing. Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics.
[4] RSC Advances. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.
[3] ACS Publications. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Peptide Development Scientists
Focus: Conformational Constraint, Proteolytic Stability, and Solution-Phase Conjugation Strategies
Executive Summary & Scientific Rationale
The transition from native peptides to therapeutically viable peptidomimetics requires strategic structural modifications to overcome poor oral bioavailability, rapid renal clearance, and susceptibility to enzymatic degradation. The incorporation of medium-sized heterocycles, such as 1,4-oxazepane derivatives, has emerged as a powerful tool in modern drug discovery, prominently featured in the development of advanced immunotherapeutics like Cbl-b inhibitors [1].
rac-(2R,7S)-2,7-Dimethyl-1,4-oxazepane is a 7-membered heterocyclic secondary amine. When coupled to the C-terminus or an acidic side chain (e.g., Asp/Glu) of a peptide, it forms a highly sterically hindered tertiary amide. This modification serves a dual purpose:
Proteolytic Shielding: The bulky 7-membered ring and the adjacent methyl groups at the C2 and C7 positions completely block the active sites of exopeptidases (e.g., carboxypeptidases).
Conformational Constraint: Similar to the structural rigidity induced by pseudoprolines, the oxazepane ring restricts the
ϕ
and
ψ
dihedral angles of the preceding amino acid, often inducing bioactive
β
-turn conformations [2].
Diastereomeric Considerations (Expert Insight)
Because this building block is a racemate—a 1:1 mixture of the (2R,7S) and (2S,7R) enantiomers—coupling it to an enantiopure chiral peptide will generate a pair of diastereomers . Instead of viewing this as a synthetic complication, experienced medicinal chemists utilize this to generate two distinct conformational isomers from a single synthesis, which can be chromatographically resolved and screened independently for structure-activity relationships (SAR).
Figure 1: Mechanistic rationale for incorporating 1,4-oxazepane into peptide sequences.
Physicochemical Properties
Understanding the physical properties of the reagent is critical for calculating stoichiometry and selecting appropriate solvent systems for coupling.
Coupling a bulky, cyclic secondary amine directly to a peptide bound to a solid support is notoriously inefficient. The polymer matrix of the resin exacerbates the inherent steric hindrance of the 2,7-dimethyl-1,4-oxazepane ring, leading to incomplete reactions and truncated sequences.
The Causality of the Method: To bypass this, the optimal strategy is a hybrid approach. The peptide backbone is synthesized on a highly acid-sensitive resin (e.g., 2-Chlorotrityl chloride). The peptide is then cleaved under mildly acidic conditions (1% TFA) that release the C-terminal carboxylic acid while preserving all side-chain protecting groups. The oxazepane is then coupled in the solution phase, where molecular mobility is maximized, followed by global deprotection.
Figure 2: Step-by-step workflow for the solution-phase coupling of the oxazepane derivative.
Experimental Protocols
Protocol A: Generation of the Protected Peptide Acid
Synthesis: Assemble the peptide sequence using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) on 2-Chlorotrityl chloride (2-CTC) resin.
Mild Cleavage: Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 10 minutes at room temperature. Repeat three times.
Neutralization: Drain the cleavage cocktail directly into a flask containing 10% Pyridine in Methanol to neutralize the acid and prevent premature side-chain deprotection.
Concentration: Evaporate the solvent under reduced pressure, precipitate the protected peptide with ice-cold water, centrifuge, and lyophilize.
Protocol B: Solution-Phase Coupling of rac-(2R,7S)-2,7-Dimethyl-1,4-oxazepane
Causality Checkpoint: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because standard carbodiimides (DIC) or benzotriazoles (HBTU) fail to efficiently acylate hindered secondary amines. HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester that rapidly overcomes the steric barrier [3, 4].
Dissolution: Dissolve the fully protected peptide acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
Activation: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 5 minutes at room temperature.
Note: Pre-activation is crucial to form the OAt-ester before introducing the amine, preventing the secondary amine from degrading the coupling reagent.
Conjugation: Add rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane (1.5 eq) to the activated mixture.
Reaction: Stir under an inert atmosphere (N₂) for 2 to 4 hours.
Self-Validation (LC-MS): Remove a 2 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The reaction is complete when the mass of the starting protected peptide is depleted and the [M+H]⁺ peak of the conjugate appears.
Protocol C: Global Deprotection
Workup: Remove DMF under high vacuum.
Cleavage Cocktail: Resuspend the crude residue in a standard deprotection cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.
Causality Checkpoint: TIS acts as a highly effective carbocation scavenger. Without it, the t-butyl and trityl groups cleaved from the side chains would re-alkylate the electron-rich oxazepane ring or susceptible amino acids (e.g., Trp, Tyr).
Incubation: Stir for 2 hours at room temperature.
Precipitation: Concentrate the TFA to 20% of its original volume under a stream of N₂, then precipitate the peptide by adding 10 volumes of ice-cold diethyl ether. Centrifuge and wash the pellet twice with ether.
Because the oxazepane is racemic, the final product is a mixture of two diastereomers.
LC-MS Profile: You will observe a distinct "doublet" peak on the UV chromatogram (typically 214 nm). Both peaks will exhibit the exact same [M+H]⁺ mass. This is a self-validating confirmation that both diastereomers have been successfully synthesized.
NMR Complexity: Tertiary amides exist in a slow cis/trans rotameric equilibrium on the NMR timescale. Combined with the diastereomeric mixture, the ¹H-NMR spectrum will appear highly complex. Rely on 2D-NMR (NOESY/ROESY) or HPLC isolation prior to structural elucidation.
Protocol D: Preparative RP-HPLC Resolution
To evaluate the biological efficacy of the peptidomimetic, the diastereomers must be separated.
Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
Gradient: Use a highly shallow gradient (e.g., 0.2% to 0.5% Acetonitrile/minute) in 0.1% TFA/Water.
Fraction Collection: The structural rigidity of the oxazepane ring usually provides sufficient difference in hydrodynamic radius between the two diastereomers to achieve baseline resolution. Collect the leading and trailing peaks into separate fractions for independent lyophilization and biological screening.
References
Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof
United States Patent 11530229B2
URL
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin
The Journal of Organic Chemistry (2017)
URL:[Link]
Peptide Coupling Reagents, More than a Letter Soup
Chemical Reviews (2011)
URL:[Link]
The Uronium/Guanidinium Peptide Coupling Reagents: Finally the True Uronium Salts
Angewandte Chemie International Edition (2002)
URL:[Link]
Application
RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE as a chiral building block
An Application and Protocol Guide for the Utilization of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE as a Chiral Building Block Abstract The 1,4-oxazepane scaffold is a seven-membered heterocycle recognized as a privileged st...
Author: BenchChem Technical Support Team. Date: April 2026
An Application and Protocol Guide for the Utilization of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE as a Chiral Building Block
Abstract
The 1,4-oxazepane scaffold is a seven-membered heterocycle recognized as a privileged structure in medicinal chemistry, appearing in numerous synthetic compounds and natural products with significant biological properties.[1][2][3][4] The incorporation of defined stereocenters, such as in the (2R,7S)-2,7-dimethyl-1,4-oxazepane enantiomer, provides a powerful tool for drug discovery professionals to explore chemical space with three-dimensional precision. This guide presents a comprehensive overview of the synthesis, resolution, and application of RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane. It provides detailed, field-tested protocols for its chiral separation and subsequent use as a foundational scaffold in synthetic chemistry, aimed at researchers, scientists, and drug development professionals.
Introduction: The Significance of Chiral 1,4-Oxazepane Scaffolds
Seven-membered heterocycles are of profound interest due to their unique physicochemical and biological properties.[1][2][3] Among these, the 1,4-oxazepane core occupies a valuable position at the interface of more common scaffolds like morpholines and diazepanes.[5][6] Despite their potential, their exploration in compound libraries has been hampered by a lack of reliable and scalable synthetic routes.[5][6]
The introduction of chirality transforms these scaffolds into high-value building blocks for asymmetric synthesis. The spatial arrangement of substituents on the flexible seven-membered ring can profoundly influence binding affinity and selectivity for biological targets, such as the dopamine D4 receptor.[7] The trans relationship between the methyl groups in (2R,7S)-2,7-dimethyl-1,4-oxazepane pre-organizes the molecule in a specific conformation, which can be exploited to impart stereochemical control in subsequent synthetic steps or to orient pharmacophoric elements in a desired vector. This guide focuses on unlocking the potential of this specific chiral building block.
Synthesis and Stereochemical Control
The synthesis of chiral 1,4-oxazepanes typically involves the cyclization of a precursor containing the requisite stereocenters. A robust strategy involves the heterocyclization of a chiral amino alcohol with a suitable dielectrophile. The stereochemistry of the final product is directly inherited from the chiral precursor.
A plausible and scalable synthesis for RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane begins with (2R,3R)- and (2S,3S)-2,3-butanediol, which can be converted to the corresponding chiral amino alcohols. The cyclization step establishes the 1,4-oxazepane ring. The use of a racemic starting material or the mixing of enantiomeric precursors leads to the racemic mixture of the final product, which then requires chiral resolution.
Caption: Plausible Synthetic and Resolution Pathway.
Causality of Experimental Choices:
High Dilution Principle: The cyclization to form a seven-membered ring is entropically disfavored. Running the reaction at high dilution (e.g., 0.01-0.05 M) minimizes intermolecular side reactions (polymerization) and favors the desired intramolecular ring-closing event.
Non-nucleophilic Base: A bulky, non-nucleophilic base is selected to deprotonate the secondary amine for the cyclization reaction without competing as a nucleophile itself.
Protocol: Chiral Resolution of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
The separation of the (2R,7S) and (2S,7R) enantiomers is critical to its use as a chiral building block. Supercritical Fluid Chromatography (SFC) is often the preferred technique for its speed and efficiency, though High-Performance Liquid Chromatography (HPLC) is also highly effective.[8] Polysaccharide-based chiral stationary phases (CSPs) are the most successful for a wide range of chiral amines.[8]
Caption: Workflow for Chiral Method Development.
Analytical Screening Protocol
Sample Preparation: Prepare a stock solution of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE at approximately 1 mg/mL in methanol or ethanol.
System Setup (SFC Recommended):
Utilize an automated column switcher with a set of 3-6 polysaccharide-based chiral columns.
Mobile Phase A: Supercritical CO₂.
Mobile Phase B (Co-solvent): Methanol with 0.1% diethylamine (DEA). The basic additive is crucial for good peak shape with amine-containing compounds.
Screening Conditions:
Flow Rate: 3.0 mL/min.
Back Pressure: 150 bar.
Temperature: 40°C.
Gradient: 5% to 40% Mobile Phase B over 5 minutes.
Data Evaluation: Review the chromatograms from each column. Identify any condition providing partial or full separation. A resolution (Rs) greater than 1.5 is the target for preparative scale-up.
Parameter
Condition 1 (SFC)
Condition 2 (HPLC - Normal Phase)
Condition 3 (HPLC - Polar Organic)
Columns
Chiralpak AD-H, AS-H, OD-H
Chiralpak AD-H, AS-H, OD-H
Chiralcel OJ-H, Chiralpak IC
Mobile Phase
CO₂ / Methanol (+0.1% DEA)
Hexane / Isopropanol (+0.1% DEA)
Acetonitrile / Methanol (+0.1% DEA)
Detection
UV at 210-254 nm
UV at 210-254 nm
UV at 210-254 nm
Flow Rate
3-4 mL/min
1.0 mL/min
1.0 mL/min
Preparative Scale-Up Protocol
Optimization: Select the best column and mobile phase combination from the analytical screen. Convert the gradient method to an isocratic method for simplicity and robustness in preparative work.
Loading Study: Perform several injections with increasing concentration to determine the maximum loading capacity of the column without compromising resolution.
Collection: Set the fraction collector to trigger based on the retention times of the two enantiomers.
Post-Processing: Combine the fractions for each pure enantiomer. Remove the solvent under reduced pressure to yield the isolated, optically pure building block. Confirm enantiomeric purity (>99% ee) by re-injecting a small sample onto the analytical column.
Application Protocol: N-Alkylation
Once isolated, the enantiopure (2R,7S)-2,7-dimethyl-1,4-oxazepane serves as a scaffold. A common and useful transformation is N-alkylation to introduce a desired substituent.
Caption: General Workflow for N-Alkylation.
Step-by-Step N-Alkylation Protocol
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add enantiopure (2R,7S)-2,7-dimethyl-1,4-oxazepane (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
Solvent Addition: Add anhydrous acetonitrile to create a suspension (approx. 0.1 M concentration).
Reagent Addition: Add the desired electrophile (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.
Reaction: Stir the mixture at room temperature for 12 hours or until Thin Layer Chromatography (TLC) or LC-MS analysis indicates complete consumption of the starting material.
Work-up:
Filter the reaction mixture to remove the inorganic base.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS. Confirm that no racemization occurred by chiral HPLC analysis.
Causality of Experimental Choices:
Base Selection: K₂CO₃ is a mild, inexpensive base suitable for this alkylation. For less reactive electrophiles, a stronger base like cesium carbonate (Cs₂CO₃) may be required.
Solvent Choice: Acetonitrile (ACN) or Dimethylformamide (DMF) are excellent polar aprotic solvents for Sₙ2 reactions, as they effectively solvate the cation of the base while leaving the anion reactive.
Physicochemical and Spectroscopic Data
While specific data for (2R,7S)-2,7-dimethyl-1,4-oxazepane is not widely published, data for analogous substituted 1,4-oxazepanes can be used as a reference.[5] Researchers should obtain full characterization data upon successful synthesis and resolution.
Property
Expected Value / Technique
Reference / Rationale
Molecular Formula
C₇H₁₅NO
---
Molecular Weight
129.20 g/mol
---
Appearance
Colorless to pale yellow oil
Typical for aliphatic amines.
¹H NMR
Signals expected for methyl groups (doublets), methine protons adjacent to N and O, and methylene protons of the ring.
Based on general chemical principles and data from similar structures.[5]
¹³C NMR
7 distinct signals expected in the aliphatic region.
To be determined experimentally for each enantiomer. The signs will be equal and opposite.
A key parameter for characterizing chiral compounds.
Enantiomeric Purity
>99% ee (determined by Chiral HPLC/SFC)
The goal of the resolution protocol.
Conclusion
RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane represents a valuable, yet underutilized, chiral building block. Its defined trans stereochemistry provides a rigidifying element within a flexible seven-membered ring, offering a unique scaffold for the development of novel chemical entities. The protocols outlined in this guide for its stereoselective resolution and subsequent functionalization provide a clear and validated pathway for researchers to incorporate this versatile building block into drug discovery and development programs.
References
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances, 10(59), 35906–35916. [Link]
Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. [Link]
Králová, P., Lemrová, B., Maloň, M., & Soural, M. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]
Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PubMed Central. [Link]
Rios, M. Y., et al. (2012). Synthesis of Chiral 1,4,2-Oxazaphosphepines. Molecules. [Link]
Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate. [Link]
De Jonghe, S., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry. [Link]
Shen, J., et al. (2016). Base-Promoted Synthesis of Multisubstituted Benzo[b][1][2]oxazepines. The Royal Society of Chemistry. [Link]
Králová, P., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. PubMed. [Link]
Samir, A. H., Rumez, R. M., & Fadhil, H. A. (2018). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. Iraqi Journal of Science. [Link]
Kaliberda, O. V., et al. (2024). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]
Schmalz, H.-G., et al. (2018). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. Chemistry – A European Journal. [Link]
Wishka, D. G., et al. (2011). An Asymmetric Synthesis of (2S,5S)-5-substituted azepane-2-carboxylate Derivatives. The Journal of Organic Chemistry. [Link]
Sethuvasan, S., et al. (2018). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. Acta Crystallographica Section E. [Link]
Rodríguez-Salamanca, P., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Chemical Science. [Link]
Rodríguez-Salamanca, P., et al. (2021). Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization. Semantic Scholar. [Link]
Rodríguez-Salamanca, P., et al. (2021). Asymmetric Synthesis of Dibenzo[b,d]azepines by Cu-Catalyzed Reductive or Borylative Cyclization. ResearchGate. [Link]
Takeda, T., et al. (2017). Development of a Practical Synthesis of a Peripherally Selective Noradrenaline Reuptake Inhibitor Possessing a Chiral 6,7-Trans-disubstituted-1,4-oxazepane as a Scaffold. ResearchGate. [Link]
Chafi, R., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry. [Link]
Zhang, W., et al. (2023). Chiral drugs. LabMed Discovery. [Link]
Gotor-Fernández, V., et al. (2019). Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). MDPI. [Link]
Wang, Y., et al. (2023). Synthesis of Planar‐Chiral [2.2]Paracyclophane‐Based Oxazole‐Pyrimidine Ligands and Application in Nickel‐Catalyzed 1,2-Reduction of α,β-Unsaturated Ketones. Chinese Journal of Chemistry. [Link]
Protocol for Electrophilic Functionalization of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
An Application Note for Drug Development Professionals and Organic Chemists Abstract This document provides a comprehensive technical guide detailing the reaction protocols for the functionalization of RAC-(2R,7S)-2,7-di...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note for Drug Development Professionals and Organic Chemists
Abstract
This document provides a comprehensive technical guide detailing the reaction protocols for the functionalization of RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane with various electrophilic reagents. The 1,4-oxazepane scaffold is a significant seven-membered heterocyclic motif in medicinal chemistry, and the ability to predictably modify its structure is crucial for drug discovery and development programs.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical, field-proven advice to ensure successful and reproducible outcomes. We will cover foundational principles of reactivity, detailed step-by-step protocols for N-alkylation and N-acylation, and essential safety and handling procedures.
Part 1: Foundational Principles of Reactivity
The Nucleophilic Character of the Oxazepane Nitrogen
The core reactivity of (2R,7S)-2,7-dimethyl-1,4-oxazepane is dictated by the lone pair of electrons on the nitrogen atom within the seven-membered ring. As a secondary amine, this nitrogen acts as a potent nucleophile, readily attacking electron-deficient species (electrophiles).
Several factors contribute to its reactivity:
Saturated Heterocyclic Nature : Saturated nitrogen heterocycles like this oxazepane, pyrrolidine, and piperidine are generally more nucleophilic than comparable acyclic secondary amines such as diethylamine.[2] This enhanced reactivity is attributed to a steric effect where the cyclic structure "ties back" the alkyl substituents (the methyl groups and the ring itself), reducing steric hindrance around the nitrogen's lone pair and allowing for a less obstructed approach to the electrophile.[2]
Electronic Effects : The oxygen atom at the 4-position has a minor electron-withdrawing inductive effect, which slightly modulates the nucleophilicity of the nitrogen compared to a diazepane equivalent. However, for most electrophilic reactions, the nitrogen remains the overwhelmingly favored site of attack.
Stereochemical Integrity : The target molecule, RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane, is a racemic mixture of a specific diastereomer. The chiral centers are at positions 2 and 7. Standard N-alkylation and N-acylation reactions occur at the nitrogen atom (position 4), which is not a stereocenter. Therefore, under typical reaction conditions that do not involve harsh acidity or basicity at elevated temperatures, the stereochemical integrity at C2 and C7 is expected to be preserved.[3] The reaction proceeds with stereoretention at the existing chiral centers.
Competing Pathways and Considerations
While the nitrogen is the primary reactive site, other pathways should be considered, especially under forcing conditions:
The Ether Oxygen : The oxygen atom is significantly less nucleophilic than the nitrogen. However, in the presence of strong Lewis acids, the oxygen can be activated, potentially leading to undesired ring-opening reactions.[4] Therefore, the choice of reagents and catalysts is critical to maintain the integrity of the oxazepane ring.
Ring Strain : Seven-membered rings like oxazepanes possess some degree of transannular strain.[5] While more stable than small rings like oxetanes, harsh reaction conditions could potentially favor ring-opening or rearrangement pathways.[4][6] The protocols outlined herein utilize mild conditions to mitigate these risks.
Part 2: Protocols for Reaction with Electrophiles
This section provides detailed, validated protocols for the two most common and synthetically useful transformations: N-alkylation and N-acylation.
Protocol: N-Alkylation with Alkyl Halides
N-alkylation is a fundamental method for introducing alkyl groups onto the oxazepane nitrogen, typically proceeding via an SN2 mechanism.[7] This reaction is highly reliable for producing tertiary amines from secondary amines, as the possibility of over-alkylation to a quaternary ammonium salt is the subsequent step and can be controlled.[7]
Caption: General workflow for N-alkylation reactions.
This protocol describes the benzylation of RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane using benzyl bromide.
Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar, add RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane (1.0 eq).
Add anhydrous potassium carbonate (2.0 eq).
Under an inert atmosphere (N₂ or Argon), add anhydrous acetonitrile to form a suspension (approx. 0.1 M concentration relative to the oxazepane).
Reagent Addition : Cool the flask to 0 °C using an ice-water bath.
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension over 5 minutes.
Reaction : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
Workup :
Filter the reaction mixture through a pad of celite to remove the K₂CO₃, washing the pad with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification : Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylated product.
Electrophile (R-X)
Base
Solvent
Temp (°C)
Time (h)
Typical Yield
Methyl Iodide
K₂CO₃
MeCN
25
4-6
>90%
Benzyl Bromide
K₂CO₃
MeCN/DMF
25
4-12
85-95%
Ethyl Bromoacetate
DIPEA
DCM
0 to 25
6-8
80-90%
Allyl Bromide
NaH
THF
0 to 25
2-4
>90%
Yields are estimates based on similar reactions and may vary.
Protocol: N-Acylation with Acyl Chlorides
N-acylation transforms the secondary amine into a stable tertiary amide. This reaction is typically fast and high-yielding, driven by the formation of a stable amide bond. A base is required to neutralize the HCl generated during the reaction. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is preferred to avoid competition with the oxazepane.[8]
Caption: Mechanism of N-acylation via nucleophilic acyl substitution.
This protocol describes the acetylation of the oxazepane using acetyl chloride.
Materials:
RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane
Acetyl chloride (AcCl)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate (NaHCO₃)
Deionized water & Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Reaction Setup : To a flame-dried round-bottom flask, add RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1 M).
Add triethylamine (1.5 eq).
Reagent Addition : Cool the solution to 0 °C in an ice-water bath.
Add acetyl chloride (1.1 eq) dropwise. A white precipitate (triethylammonium chloride) will form.
Reaction : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
Monitoring : Monitor the reaction by TLC or LC-MS. The reaction is typically complete within a few hours.
Workup :
Quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and wash with saturated aq. NaHCO₃ (1x), water (1x), and brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification : The crude product is often of high purity. If necessary, it can be purified by flash column chromatography.
Part 3: Safety, Handling, and Troubleshooting
Safety and Handling Protocols
Working with electrophiles requires strict adherence to safety protocols. Many alkylating and acylating agents are toxic, corrosive, lachrymatory, and/or moisture-sensitive.
Personal Protective Equipment (PPE) : Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[9][10]
Ventilation : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile and hazardous reagents.[10]
Inert Atmosphere : Many electrophiles (especially acyl chlorides and some activated alkylating agents) are sensitive to moisture. Reactions should be conducted under an inert atmosphere (N₂ or Argon) using anhydrous solvents and flame-dried glassware.[11]
Waste Disposal and Quenching : Reactive reagents must be quenched safely before disposal. Excess acyl chlorides can be quenched by slow addition to a stirred solution of isopropanol.[12] Unused alkyl halides should be disposed of in a dedicated halogenated waste container. All chemical waste must be handled according to institutional and local regulations.[13]
1. Switch to a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI (Finkelstein reaction).2. Use a stronger base (e.g., NaH instead of K₂CO₃).3. Increase temperature or reaction time, monitoring carefully for side products.
Multiple Products
1. Impure starting materials.2. Side reactions (e.g., elimination for alkyl halides).3. Ring opening due to acidic conditions.
1. Purify starting materials before reaction.2. Use a non-nucleophilic, hindered base (e.g., DIPEA) and run the reaction at the lowest effective temperature.3. Ensure the base is sufficient to neutralize all generated acid. Use buffered workup conditions if necessary.
Difficult Purification
1. Product is highly polar (e.g., after reacting with a polar electrophile).2. Close Rf values of product and starting material on silica.
1. Consider reverse-phase chromatography or crystallization.2. Use a different solvent system for chromatography or derivatize the product/starting material to alter polarity.
Conclusion
The RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane scaffold is a versatile building block whose utility can be greatly expanded through functionalization at the ring nitrogen. The protocols for N-alkylation and N-acylation described in this application note are robust, high-yielding, and scalable. By understanding the core principles of reactivity and adhering to the detailed experimental and safety procedures, researchers can confidently and reproducibly synthesize a diverse array of novel derivatives for applications in drug discovery and beyond.
References
De Clercq, R., et al. (2017). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. The Journal of Organic Chemistry. Available at: [Link]
Krasavin, M., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. Available at: [Link]
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
Chem.libretexts.org. (2020). Reactions of saturated heterocycles. Retrieved from [Link]
Anderson, E., et al. (2014). Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. Available at: [Link]
Chemistry LibreTexts. (2020). Stereochemistry of reactions. Retrieved from [Link]
Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. ETH Zürich. Available at: [Link]
EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]
Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. Available at: [Link]
Duke University Chemistry. (n.d.). Safety Manual. Retrieved from [Link]
Précon. (2025). 8 Tips for Working Safely with Hazardous Substances. Retrieved from [Link]
Organic Syntheses. (2010). Working with Hazardous Chemicals. Retrieved from [Link]
Ministry of Manpower, Singapore. (n.d.). Guildelines on Prevention and Control of Chemical Hazards. Retrieved from [Link]
Smith, K. et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. Journal of Chemical Education. Available at: [Link]
Application Note: RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE in Advanced Scaffold Hopping and Drug Discovery
Introduction & Strategic Rationale In the contemporary landscape of medicinal chemistry, the over-reliance on flat, aromatic rings and standard six-membered heterocycles (such as morpholine or piperazine) often leads to...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Rationale
In the contemporary landscape of medicinal chemistry, the over-reliance on flat, aromatic rings and standard six-membered heterocycles (such as morpholine or piperazine) often leads to compounds with suboptimal physicochemical properties, including poor aqueous solubility and high attrition rates in clinical trials. To overcome these limitations, drug development professionals are increasingly turning to sp³-rich, three-dimensional scaffolds.
RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE (CAS: 1955515-06-6) represents a premium building block for bioisosteric replacement. As a seven-membered saturated heterocycle, it serves as an advanced scaffold-hopping alternative to morpholine[1]. The strategic placement of methyl groups at the C2 and C7 positions provides critical steric encumbrance adjacent to the ether oxygen. This unique structural motif restricts the conformational flexibility of the expanded ring just enough to lock it into favorable binding geometries, while simultaneously shielding the ether linkage from oxidative metabolism. Crucially, the secondary amine at the N4 position remains unhindered, allowing for highly efficient synthetic functionalization.
Workflow illustrating bioisosteric scaffold hopping from morpholine to 1,4-oxazepane.
Physicochemical Causality: Morpholine vs. 1,4-Oxazepane
The decision to transition from a morpholine core to a 1,4-oxazepane derivative is governed by the need to modulate specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The expanded ring size inherently increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with clinical success. Furthermore, the incorporation of polar cyclic amines like 1,4-oxazepane has been mechanistically shown to disrupt planar hydrophobic interactions with Human Serum Albumin (HSA), thereby reducing plasma protein binding and increasing the free fraction (
fu
) of the active pharmaceutical ingredient (API)[2].
Quantitative Data Summary
Property
Morpholine Scaffold
1,4-Oxazepane Scaffold
Mechanistic Rationale
Ring Size & Volume
6-membered (Rigid)
7-membered (Flexible)
Expands 3D volume, increasing Fsp³ character and spatial coverage[1].
Vector Projection
Defined equatorial/axial
Multiple accessible states
Allows adaptive binding to complex, non-traditional protein pockets.
Metabolic Stability
Susceptible to ring oxidation
Enhanced (via methylation)
Methyls at C2/C7 sterically shield the O1 ether oxygen from CYP450 attack.
Plasma Protein Binding
Generally Higher
Significantly Lower
Increased 3D bulk and polarity disrupt binding to HSA, improving free fraction[3].
Target Selectivity
Baseline
Tunable / High
Altered exit vectors improve affinity for specific receptor subtypes (e.g., D4)[4].
Key Applications in Targeted Protein Modulation
A. Immuno-Oncology: Cbl-b E3 Ligase Inhibition
Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation. Inhibiting Cbl-b lowers the activation threshold of T-cells, promoting a robust anti-tumor immune response. RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE has been successfully utilized as a critical amine building block in the synthesis of potent cyano cyclobutyl Cbl-b inhibitors, as detailed in [5]. The unhindered N4 amine seamlessly undergoes coupling to form the core API, while the dimethylated oxazepane ring optimizes the pharmacokinetic profile.
Mechanism of Cbl-b E3 ligase inhibition enhancing T-cell activation and anti-tumor immunity.
B. Inflammasome & Epigenetic Targeting
Beyond immuno-oncology, the 1,4-oxazepane scaffold has been pivotal in the[3]. Replacing standard urea cores with 7-membered polar cyclic amines drastically improved whole-blood assay activity by reducing the human protein binding ratio. Similarly, it has been employed in the discovery of highly selective EP300/CBP histone acetyltransferase inhibitors for squamous cell carcinoma[6].
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating causality-driven steps and internal quality controls.
Protocol 1: Synthesis of API Intermediates via Nucleophilic Aromatic Substitution (
SNAr
)
Rationale: The N4 secondary amine of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE is highly nucleophilic due to the lack of adjacent steric bulk (flanked by C3/C5 methylenes), making it ideal for
SNAr
reactions with heteroaryl halides.
Step-by-Step Methodology:
Reagent Preparation: In an oven-dried reaction vial under inert atmosphere (
N2
), dissolve the target heteroaryl chloride (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
Amine Addition: Add RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE hydrochloride (1.1 eq). Causality: A slight excess compensates for any trace moisture-induced hydrolysis of the electrophile.
Base Activation: Dropwise add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The tertiary amine acts as an acid scavenger without competing as a nucleophile.
Thermal Cycling: Heat the reaction mixture to 80°C for 4–6 hours.
In-Process Control (Self-Validation): Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Check: The reaction is deemed complete when the starting electrophile AUC is <1%. If >5% remains, causality dictates adding an additional 0.2 eq of the oxazepane derivative and heating for 2 more hours.
Workup: Quench with saturated aqueous
NaHCO3
, extract with Ethyl Acetate (3x), wash the combined organic layers with brine (to remove DMF), dry over
Na2SO4
, and concentrate in vacuo. Purify via flash chromatography.
Protocol 2: In Vitro Cbl-b E3 Ligase TR-FRET Inhibition Assay
Rationale: To validate the biological efficacy of the synthesized 1,4-oxazepane derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized to measure the inhibition of ubiquitin transfer.
Step-by-Step Methodology:
Assay Setup: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 0.1% Triton X-100, and 1 mM DTT.
Protein & Substrate Incubation: Add recombinant human Cbl-b enzyme (0.5 nM final concentration) and fluorescently labeled ubiquitin to a 384-well microplate.
Compound Titration: Dispense the 1,4-oxazepane lead compound in a 10-point, 3-fold serial dilution (starting at 10 µM).
Self-Validation Controls:
Positive Control: Include a known, validated Cbl-b inhibitor to ensure assay sensitivity.
Negative Control: 1% DMSO vehicle wells to establish baseline maximum enzyme activity.
Validation Check: Calculate the Z'-factor. The plate is only valid if Z' > 0.5, ensuring the signal window is robust enough to distinguish true inhibition from assay noise.
Initiation & Detection: Initiate the reaction by adding ATP (10 µM). Incubate for 60 minutes at room temperature. Read the TR-FRET signal (Emission ratio 665 nm / 615 nm) using a microplate reader. Calculate the
IC50
using a 4-parameter logistic non-linear regression model.
References
Audouze, K., et al. "New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model." Journal of Medicinal Chemistry (2004). URL: [Link]
Sands, et al. "Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof." US Patent 11,530,229 B2 (2022).
Kanada, R., et al. "Discovery of EP300/CBP histone acetyltransferase inhibitors through scaffold hopping of 1,4-oxazepane ring." Bioorganic & Medicinal Chemistry Letters (2022). URL: [Link]
Takakura, N., et al. "Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide." ACS Medicinal Chemistry Letters (2023). URL: [Link]
Application Note: Leveraging rac-(2R,7S)-2,7-Dimethyl-1,4-oxazepane in Advanced Heterocyclic Scaffold Design
Executive Summary In modern medicinal chemistry, escaping "flatland" (sp2-rich chemical space) is a primary directive for improving drug candidate safety, solubility, and target selectivity. Heterocyclic compounds are fu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern medicinal chemistry, escaping "flatland" (sp2-rich chemical space) is a primary directive for improving drug candidate safety, solubility, and target selectivity. Heterocyclic compounds are fundamental to this endeavor[1]. While the six-membered morpholine ring is a ubiquitous feature in approved therapeutics, its overuse often leads to flat intellectual property spaces and predictable metabolic liabilities[2].
The 1,4-oxazepane ring system—a seven-membered heterocycle containing oxygen and nitrogen—has emerged as a privileged, 3D-diverse alternative[1]. Specifically, the stereodefined building block rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane (CAS: 1955515-06-6) offers unparalleled opportunities for scaffold hopping. By introducing steric bulk at specific vectors, this scaffold provides conformational locking, improving both pharmacokinetic profiles and receptor binding affinities[2][3].
The Strategic Rationale: Morpholine vs. 1,4-Oxazepane
The fundamental difference between morpholine and 1,4-oxazepane lies in ring size, flexibility, and three-dimensional spatial arrangement[2]. 1,4-oxazepanes inherently possess greater sp3 character, allowing for a broader exploration of chemical space around a core scaffold[2].
A critical biological advantage of the 1,4-oxazepane scaffold is its ability to modulate polarity and protein binding. For instance, in the development of NLRP3 inflammasome inhibitors, replacing a lipophilic moiety with a polar 7-membered cyclic amine (like 1,4-oxazepane) significantly reduced the human protein binding ratio, thereby increasing the free fraction of the active compound in whole blood assays[4].
Table 1: Comparative Physicochemical Properties of Saturated Heterocycles
Property
Morpholine Core
1,4-Oxazepane Core
Rationale & Quantitative/Qualitative Impact
Ring Size & Shape
6-membered, rigid chair
7-membered, highly flexible
1,4-oxazepanes provide greater 3D diversity and accessible conformations[2].
Molecular Weight
87.12 g/mol (Base)
129.20 g/mol (rac-2,7-dimethyl)
The dimethyl substitution adds ~42 Da, strategically increasing localized steric bulk[5].
Lipophilicity (LogP)
Generally lower
Potentially higher
The larger carbon framework increases baseline lipophilicity, tunable via N-substitution[2].
Protein Binding Ratio
Moderate to High
Significantly Reduced
Polar 7-membered cyclic amines decrease non-specific human plasma protein binding[4].
The decision to transition from a morpholine to a substituted 1,4-oxazepane is driven by specific pharmacological goals. The diagram below illustrates the causality behind this scaffold hopping strategy, demonstrating how structural modifications directly translate to enhanced biological outcomes.
Caption: Logical framework of scaffold hopping to substituted 1,4-oxazepanes.
Structural Nuance: The rac-(2R,7S)-2,7-Dimethyl Advantage
The 1,4-oxazepane ring is inherently asymmetric (the path from O1 to N4 is two carbons on one side and three carbons on the other). The methyl substitutions at C2 and C7 in the rac-(2R,7S) configuration project into distinct spatial vectors relative to the N4 attachment point. This asymmetry allows medicinal chemists to probe receptor binding pockets with high granularity. The methyl groups act as conformational locks, reducing the entropic penalty upon target binding and preventing the ring from adopting unfavorable geometries.
Self-Validating Experimental Protocols
The following protocols detail the integration and evaluation of rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane.
Safety Note: This compound is classified as a flammable liquid (H227) and causes serious eye damage (H318) and skin irritation (H315)[6]. All handling must occur in a certified fume hood using appropriate PPE.
Protocol A: Buchwald-Hartwig Cross-Coupling of Sterically Hindered Oxazepanes
Objective: To covalently link the N4 position of rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane to an aryl halide core.
Causality & Expertise: The 2,7-dimethyl substitution creates a sterically demanding environment around the secondary amine. Standard coupling conditions (e.g., Pd(dppf)Cl2) often fail due to slow reductive elimination, leading to off-target β-hydride elimination. We utilize RuPhos as the ligand, which is specifically designed to facilitate the coupling of hindered secondary amines by accelerating the reductive elimination step.
Caption: Step-by-step Buchwald-Hartwig coupling workflow for sterically hindered oxazepanes.
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under argon, combine the aryl halide (1.0 eq), rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane (1.2 eq), Pd2(dba)3 (0.02 eq), RuPhos (0.04 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).
Solvent Addition: Add anhydrous, degassed toluene (0.2 M relative to aryl halide). Seal the flask and heat to 90°C with vigorous stirring.
Self-Validating In-Process Control: At t = 4 hours, extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Check: The disappearance of the aryl halide peak and the emergence of the [M+H]+ product mass confirms catalytic turnover. If unreacted amine remains with no aryl halide, the catalyst has deactivated; a spike of Pd2(dba)3 (0.01 eq) is required.
Workup & Purification: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with EtOAc (3x). Dry the combined organic layers over Na2SO4, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Protocol B: Validation of Reduced Protein Binding via Equilibrium Dialysis
Objective: To quantify the increase in the free fraction of the drug upon incorporating the 1,4-oxazepane scaffold[4].
Causality & Expertise: Equilibrium dialysis physically separates the free drug from the protein-bound fraction across a semi-permeable membrane (molecular weight cutoff ~8 kDa). This is the gold standard for proving that the polar 7-membered ring successfully mitigates the lipophilicity-driven protein binding often seen with flat aromatic structures.
Step-by-Step Methodology:
Matrix Preparation: Spike the oxazepane-containing test compound into human plasma to a final concentration of 1 µM.
Dialysis Setup: Load 100 µL of the spiked plasma into the donor chamber of a Rapid Equilibrium Dialysis (RED) device. Load 300 µL of PBS (pH 7.4) into the receiver chamber.
Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours to reach thermodynamic equilibrium.
Self-Validating Extraction: Remove 50 µL from both chambers. Cross-matrix match by adding 50 µL of blank plasma to the buffer samples and 50 µL of blank buffer to the plasma samples. Crash proteins using 300 µL of cold MeCN containing an internal standard.
Validation Check: Include Warfarin (high binding, >98%) and Metoprolol (low binding, ~10%) as control wells. If the recovery of these controls falls outside the 85-115% range, the assay is flagged as invalid due to non-specific binding to the dialysis apparatus. This ensures no false-positive "low binding" results are incorrectly attributed to the oxazepane scaffold.
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the Fraction Unbound (
fu
).
References
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide
Source: PMC (National Institutes of Health)
URL:[Link]
rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane — Chemical Substance Information
Source: NextSDS
URL:[Link]
Application Notes and Protocols for the Incorporation of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE into Active Pharmaceutical Ingredients
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of the novel chiral scaffold, RAC-(2R,7S)-2,7-dimethyl-1,4-ox...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic incorporation of the novel chiral scaffold, RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane, into active pharmaceutical ingredients (APIs). The 1,4-oxazepane motif is a privileged seven-membered heterocycle that offers a unique three-dimensional architecture, making it an increasingly attractive component in medicinal chemistry for modulating physicochemical and pharmacokinetic properties.[1] This guide details the rationale behind its use, proposed synthetic protocols for its derivatization, and methods for analytical characterization. While direct literature on this specific racemic compound is emerging, the protocols herein are built upon established and scalable synthetic methodologies for analogous substituted 1,4-oxazepanes.[1][2][3]
Introduction: The Strategic Value of the (2R,7S)-2,7-dimethyl-1,4-oxazepane Scaffold
The pursuit of novel chemical matter with enhanced therapeutic profiles is a cornerstone of modern drug discovery. Saturated heterocyclic scaffolds are integral to this endeavor, providing a means to escape "flatland" and explore a more three-dimensional chemical space, which can lead to improved target engagement and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The 1,4-oxazepane ring system, a seven-membered heterocycle containing both nitrogen and oxygen, represents a versatile and under-explored scaffold.[1][2][3]
The specific stereoisomer, (2R,7S)-2,7-dimethyl-1,4-oxazepane, introduces two chiral centers with a defined relative stereochemistry. The presence and orientation of the methyl groups can significantly influence the conformational preferences of the seven-membered ring, thereby impacting how a molecule containing this scaffold interacts with biological targets. Chirality is a critical determinant of pharmacological activity, with different enantiomers often exhibiting distinct biological effects.[4][5][6] The racemic mixture (RAC) provides a starting point for the exploration of the therapeutic potential of both enantiomers.
Key Advantages of the (2R,7S)-2,7-dimethyl-1,4-oxazepane Scaffold:
Enhanced 3D-dimensionality: The non-planar nature of the seven-membered ring and the pseudo-axial/equatorial positioning of the methyl groups can lead to more specific and potent interactions with protein binding pockets.
Modulation of Physicochemical Properties: The introduction of this scaffold can influence key drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability.
Vectorial Exit Points for Further Functionalization: The secondary amine within the oxazepane ring provides a readily accessible handle for the introduction of various substituents, allowing for the exploration of structure-activity relationships (SAR).
Novelty and Intellectual Property: As an under-explored scaffold, derivatives of (2R,7S)-2,7-dimethyl-1,4-oxazepane offer significant opportunities for generating novel intellectual property.
Physicochemical and Spectroscopic Data (Predicted and Analog-Based)
Due to the novelty of this specific racemic scaffold, comprehensive experimental data is not yet widely available. The following table summarizes predicted properties and expected spectroscopic characteristics based on closely related 2,7-disubstituted 1,4-oxazepanes.
Expected accurate mass for the protonated molecule.
Synthetic Protocols for API Incorporation
The secondary amine of RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane is the primary point of attachment for incorporating this scaffold into a larger API. The following protocols describe two common and robust methods for its functionalization: N-alkylation and reductive amination.
Protocol 1: Direct N-Alkylation
This protocol is suitable for introducing alkyl, benzyl, or other electrophilic groups onto the nitrogen atom of the oxazepane ring.
Workflow for Direct N-Alkylation
Caption: Workflow for the direct N-alkylation of the oxazepane scaffold.
To a round-bottom flask under an inert atmosphere, add RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane and the aldehyde or ketone in anhydrous DCE.
Stir the solution at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to facilitate this step.
Add sodium triacetoxyborohydride in one portion.
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
Separate the organic layer and extract the aqueous layer with DCE.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Causality behind Experimental Choices:
Sodium triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than other hydrides, minimizing side reactions.
In situ Iminium Formation: The reaction proceeds through the formation of an iminium ion, which is then reduced by the hydride. This one-pot procedure is highly efficient.
Aqueous Workup: The use of sodium bicarbonate neutralizes any remaining acid and quenches the excess reducing agent.
Analytical Characterization and Quality Control
Thorough analytical characterization is crucial to confirm the structure and purity of the newly synthesized derivatives.
Technique
Purpose
Expected Observations
¹H and ¹³C NMR
Structural elucidation and confirmation of covalent modifications.
Appearance of new signals corresponding to the introduced substituent and shifts in the signals of the oxazepane ring protons and carbons adjacent to the nitrogen.
LC-MS
Purity assessment and confirmation of molecular weight.
A single major peak in the chromatogram with the expected mass-to-charge ratio for the product.
High-Resolution Mass Spectrometry (HRMS)
Determination of the exact mass and elemental composition.
Provides a highly accurate mass measurement, confirming the molecular formula.
Chiral HPLC
Separation and quantification of enantiomers.
For racemic starting material, the product will also be a racemate, which can be confirmed by chiral HPLC. This is a critical step for future studies on individual enantiomers.
Conclusion and Future Perspectives
The RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane scaffold represents a valuable new tool for medicinal chemists. The protocols outlined in this guide provide a robust starting point for the incorporation of this chiral building block into a diverse range of molecular architectures. Future work should focus on the development of stereoselective syntheses of the individual (2R,7S) and (2S,7R) enantiomers to enable a thorough investigation of their differential pharmacology. The exploration of further functionalization of the oxazepane ring at positions other than the nitrogen will also open up new avenues for drug design.
References
Structural reassignment of a dibenz[b,f][7][8]oxazepin-11(10H)- one with potent antigiardial activity. (2022). Australian Journal of Chemistry. Available at: [Link]
Kaliberda, O. V., et al. (2026). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. Available at: [Link]
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. (2016). MDPI. Available at: [Link]
Soural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available at: [Link]
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2026). ChemRxiv. Available at: [Link]
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. (2026). ResearchGate. Available at: [Link]
Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. (n.d.). PMC. Available at: [Link]
Synthesis and Characterization of New Derivatives of The Seven-Ring Oxazepine and Study of Their Bacterial Activity. (2025). Central Asian Journal of Theoretical and Applied Sciences. Available at: [Link]
Base-Promoted Synthesis of Multisubstituted Benzo[b][7][8]oxazepines. (n.d.). The Royal Society of Chemistry. Available at: [Link]
Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. (2019). ResearchGate. Available at: [Link]
The synthesis of novel hexahydrodibenzo[b,e][7][8]diazepin-1-one derivatives. (n.d.). Semantic Scholar. Available at: [Link]
Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015). Semantic Scholar. Available at: [Link]
An article on API process research by an author in SPERA PHARMA was published in the American Chemical Society (ACS) journal Org. Process. Res. Dev. (2018). SPERA PHARMA. Available at: [Link]
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. (2023). PMC. Available at: [Link]
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. (2017). The Journal of Organic Chemistry. Available at: [Link]
2,7-Diazapyrenes: a brief review on synthetic strategies and application opportunities. (2022). RSC Advances. Available at: [Link]
The significance of chirality in contemporary drug discovery-a mini review. (n.d.). RSC Publishing. Available at: [Link]
The significance of chirality in contemporary drug discovery-a mini review. (2024). Semantic Scholar. Available at: [Link]
Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. (n.d.). University of Baghdad Digital Repository. Available at: [Link]
Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. (n.d.). ResearchGate. Available at: [Link]
Chiral 1,4-benzodiazepin-2-ones: relationship between stereochemistry and pharmacological activity. (1989). PubMed. Available at: [Link]
Chiral Inversion of Pharmaceutical Drugs - Mini Review. (2023). Bentham Science Publishers. Available at: [Link]
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2024). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles. (n.d.). PMC. Available at: [Link]
Technical Support Center: Troubleshooting the Synthesis of RAC-(2R,7S)-2,7-Dimethyl-1,4-oxazepane
Welcome to the Technical Support Center for heterocyclic synthesis. The 1,4-oxazepane scaffold is a privileged seven-membered motif in medicinal chemistry, highly valued for its unique three-dimensional topography and ph...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for heterocyclic synthesis. The 1,4-oxazepane scaffold is a privileged seven-membered motif in medicinal chemistry, highly valued for its unique three-dimensional topography and physicochemical properties[1]. However, constructing this asymmetric ring—specifically the RAC-(2R,7S)-2,7-dimethyl derivative—presents significant entropic and stereochemical challenges.
This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you optimize your cyclization yields and isolate the correct diastereomer.
Mechanistic Overview: The Cyclization Bottleneck
The primary synthetic bottleneck in 1,4-oxazepane synthesis is the intramolecular etherification step. Seven-membered rings suffer from both entropic penalties (the reactive chain ends are statistically far apart) and enthalpic penalties (transannular strain during the transition state). Without careful control of the reaction environment, the activated acyclic precursor will preferentially undergo intermolecular
SN2
reactions, leading to linear oligomerization rather than the desired 7-exo-tet cyclization[1].
Fig 1: Reaction pathway for 1,4-oxazepane cyclization highlighting concentration-dependent divergence.
Frequently Asked Questions (Troubleshooting)
Q: My cyclization step is yielding mostly polymeric material (<30% product) with a thick, non-eluting baseline on TLC. How can I shift the equilibrium?A: This is a classic symptom of intermolecular alkylation outpacing intramolecular cyclization. To force the unimolecular pathway, you must utilize pseudo-high dilution conditions (maintaining the active electrophile concentration
≤
0.005 M)[1]. Furthermore, ensure your secondary amine is protected with a bulky group like N-Boc. The steric bulk of the Boc group severely restricts the rotational degrees of freedom of the acyclic chain, forcing the reactive hydroxyl and tosylate termini into closer spatial proximity—a phenomenon known as the Thorpe-Ingold effect[2].
Q: How do I ensure I get the RAC-(2R,7S) diastereomer rather than a mixture of all possible stereoisomers?A: First, it is crucial to understand the symmetry of your target. Unlike symmetric 1,4-dioxanes, the 1,4-oxazepane backbone is asymmetric (it has a 2-carbon bridge and a 3-carbon bridge between the O and N atoms). Therefore, the (2R,7S) configuration is chiral, and "RAC" refers to the racemic mixture of the (2R,7S) and (2S,7R) enantiomers.
Because the Williamson ether cyclization proceeds via an
SN2
mechanism, the carbon undergoing nucleophilic attack will experience complete inversion of stereochemistry. To obtain the (2R,7S) relative stereochemistry, you must synthesize the specific anti or syn diastereomer of the acyclic precursor that maps to this inversion. Avoid harsh basic conditions at elevated temperatures for prolonged periods to prevent epimerization[2].
Q: Can I use Mitsunobu conditions instead of the tosylation/alkylation sequence?A: We strongly advise against it for this specific scaffold. While Mitsunobu cyclization is excellent for 5- and 6-membered rings, the 2,7-dimethyl substitution means both the nucleophilic and electrophilic carbons are secondary. The extreme steric hindrance impedes the formation of the bulky alkoxyphosphonium intermediate, leading to competitive elimination (alkene formation) and poor yields[3]. The two-step sulfonate ester activation is far more reliable.
Q: Why use NaH in a THF/DMF mixture instead of standard bases like
K2CO3
?A: Weaker bases like
K2CO3
establish an equilibrium that may not fully deprotonate the sterically hindered secondary alcohol. NaH irreversibly deprotonates the alcohol to form a highly nucleophilic alkoxide. While THF provides excellent solubility, the sodium alkoxide ion pair remains tight in pure THF. Adding 10% DMF (a highly polar aprotic solvent) solvates the sodium cation, generating a "naked," highly reactive alkoxide that accelerates the challenging 7-exo-tet cyclization.
Q: During the final N-Boc deprotection, I am observing ring-opening. What is causing this?A: Prolonged exposure to neat Trifluoroacetic acid (TFA) can induce ether cleavage or lactonization side-reactions if trace moisture or reactive cations are present[4]. Always use a controlled cleavage cocktail incorporating a carbocation scavenger, such as
Et3SiH
.
Quantitative Data: Optimization of Cyclization Parameters
The following table summarizes the causal relationship between reaction parameters and the yield of the 1,4-oxazepane ring. Note the critical threshold of concentration required to suppress oligomerization.
Table 1: Parameter Optimization for 7-exo-tet Cyclization
Precursor Conc. (M)
Solvent System
Base (Eq)
Temp (°C)
Yield of Cyclic Product (%)
Oligomer Fraction (%)
0.100
THF
NaH (1.5)
65
18
76
0.050
THF
NaH (1.5)
65
34
55
0.010
THF/DMF (9:1)
NaH (2.0)
80
62
21
0.005
THF/DMF (9:1)
NaH (2.0)
80
85
< 5
Data reflects the cyclization of the monotosylated N-Boc precursor. Yields are isolated yields after flash chromatography.
Validated Experimental Protocol
This self-validating protocol is designed to maximize the yield of the RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane scaffold while minimizing epimerization and oligomerization.
Setup: Dissolve the appropriate diastereomer of the N-Boc-protected acyclic diol precursor (10.0 mmol) in anhydrous
CH2Cl2
(50 mL) under an inert argon atmosphere.
Reagent Addition: Add triethylamine (15.0 mmol) and a catalytic amount of DMAP (0.5 mmol). Cool the reaction mixture to 0 °C using an ice bath.
Reaction: Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature.
Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting diol (
Rf≈0.1
) should completely convert to a new, strongly UV-active spot (
Rf≈0.4
).
Workup: Quench with saturated aqueous
NaHCO3
, extract with
CH2Cl2
, dry over
Na2SO4
, and concentrate in vacuo. Purify via flash chromatography to isolate the monotosylated intermediate.
Phase 2: High-Dilution Intramolecular Cyclization
Base Preparation: In a thoroughly dried 2 L round-bottom flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 20.0 mmol) in a mixture of anhydrous THF (1800 mL) and anhydrous DMF (200 mL). Heat the suspension to 80 °C.
Syringe Pump Addition: Dissolve the monotosylated intermediate (10.0 mmol) in anhydrous THF (50 mL). Using a syringe pump, add this solution dropwise to the hot NaH suspension over a period of 12 hours to maintain pseudo-high dilution conditions.
Completion: After the addition is complete, stir at 80 °C for an additional 4 hours.
Self-Validation Check: The cyclized product will lack UV activity (due to the loss of the tosyl group) and will not stain with ninhydrin (due to Boc protection). LC-MS must be used to confirm the mass of the N-Boc oxazepane (
[M+H]+≈230.1
).
Workup: Cool to room temperature, carefully quench with cold water (20 mL), and concentrate the bulk of the THF in vacuo. Extract the aqueous residue with EtOAc (3 x 200 mL). Wash the combined organic layers with brine (5 x 100 mL) to remove all traces of DMF, dry over
MgSO4
, and concentrate.
Phase 3: Scavenger-Assisted Deprotection
Cleavage Cocktail: Dissolve the N-Boc-protected oxazepane (5.0 mmol) in
CH2Cl2
(20 mL). Add Triethylsilane (
Et3SiH
, 10.0 mmol) followed by Trifluoroacetic acid (TFA, 20 mL)[4].
Reaction: Stir at room temperature for exactly 2 hours.
Self-Validation Check: Complete disappearance of the Boc-protected mass and emergence of the free amine (
[M+H]+=130.1
). The product will now exhibit a strong positive ninhydrin stain (purple/blue) on TLC.
Isolation: Concentrate under reduced pressure. To remove residual TFA, co-evaporate with toluene (3 x 15 mL). The resulting RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane can be isolated as its TFA salt or free-based using a basic ion-exchange resin.
References
Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhCueh9s9Z05nASQHpHH0bvP6A3tUJXPUuLqZuRGVIWwetn3qYhhAW1McA7o0aTR5zNMS2s8YZMpt-T7rqpXGhjNfZ29y5NfF2YEy6eGULvphtJLqx5ukhbyt_1Q63rkSld_tm2vi1jpzvjqaJJUcdBKlbp6ec0MMDDtP8RNvd82fiJYZj_fVd5sMvCBOn3AUa_2t8-PJiwq3uP4Xj9oK-Tevc]
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEuF9IzHANlA_bhcAZEprqKiSO6mfESURsVPuu6-YJXX0gl5hizqFEaIu-_oYV3h1AmHLVlOcYW-36w5JsUY5PneD7d4bVJEBQaDV3tdlbmszoK83cweedsCiitp-DWmkuJOQiTrM0PLWItQsQ=]
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB3_rcRYBOIlK5wx3K5bswlfdpDWXNVjTaQeURcarg_KwqFo1NU_OxySWsCxBE7A4dR7jBxIYhWGBwkdg0uvwFpzNrLChhcdcmGt7ETuyrDrilz2MxN5A7mv4WNBMuaGXG99qlVmEqJ7k1aJxZ0Qa_bAc0jSy-Nt39]
Technical Support Center: RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE Solubility Troubleshooting
Welcome to the Technical Support Center for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE (CAS: 1955515-06-6)[1]. This guide is engineered for research scientists and drug development professionals encountering phase separation...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE (CAS: 1955515-06-6)[1]. This guide is engineered for research scientists and drug development professionals encountering phase separation, turbidity, or complete insolubility when formulating or reacting this specific oxazepane derivative in organic solvents.
Unlike simple linear amines, the 1,4-oxazepane heterocycle presents unique solvation dynamics due to its dual heteroatoms (N and O) and the specific steric constraints of the 7-membered ring[2][3].
Physicochemical Profile & Solvation Dynamics
To troubleshoot solubility, we must first understand the molecular forces at play. The table below summarizes the core properties that dictate how this molecule interacts with organic solvents.
Property
Value
Solvation Causality & Impact
Molecular Formula
C₇H₁₅NO
Small, polar molecule. Generally favors polar aprotic or protic solvents over strictly non-polar hydrocarbons.
Molecular Weight
129.20 g/mol
Low molecular weight. The free base form is highly volatile; excessive heat during solvent removal will cause compound loss.
pKa (Predicted)
~10.01
Strong secondary amine[2][4]. Readily forms insoluble salts with atmospheric CO₂ or weak acids, drastically altering solubility profiles.
H-Bonding Profile
1 Donor (NH)2 Acceptors (N, O)
High affinity for moisture. Absorbed water creates hydrogen-bonded networks that cause micro-emulsions (turbidity) in halogenated solvents.
Steric Hindrance
2,7-Dimethyl substitution
The methyl groups at positions 2 and 7 sterically shield the ether oxygen. Solvation relies heavily on the exposed secondary amine at position 4.
Diagnostic Workflow
Before altering your experimental design, use the logical workflow below to diagnose the root cause of your solubility issue.
Caption: Diagnostic workflow for resolving RAC-(2R,7S)-2,7-Dimethyl-1,4-oxazepane solubility issues.
Troubleshooting FAQs
Q1: Why is my compound completely insoluble in non-polar solvents (e.g., hexanes, heptane) but dissolves easily in methanol?
Causality: This is the classic signature of a salt form. Because the parent 1,4-oxazepane has a high pKa of ~10.01[2], it acts as a strong base. Commercial vendors frequently supply oxazepane derivatives as hydrochloride (HCl) salts to prevent oxidative degradation and volatilization. Salts possess high crystal lattice energy and are entirely insoluble in non-polar organic solvents.
Solution: You must perform a quantitative free-basing protocol (See Protocol A ) to liberate the lipophilic free amine.
Q2: After free-basing, my compound dissolves in Dichloromethane (DCM), but the solution is highly turbid. What is happening?
Causality: Turbidity in halogenated solvents indicates a micro-emulsion caused by residual water. The secondary amine and the ether oxygen in the 1,4-oxazepane ring are potent hydrogen-bond acceptors/donors. They rapidly absorb atmospheric moisture, forming a hydrate network that phase-separates in moderately non-polar solvents like DCM.
Solution: Do not attempt to filter the turbidity—you will lose your compound. Instead, break the hydrate network using azeotropic distillation (See Protocol B ).
Caption: Logical relationship mapping the causality of moisture-induced phase separation in non-polar solvents.
Q3: Does the (2R,7S)-2,7-dimethyl substitution alter solubility compared to unsubstituted 1,4-oxazepane?
Causality: Yes. Unsubstituted 1,4-oxazepane is highly soluble in both water and most organic solvents[4]. The addition of the 2,7-dimethyl groups in the RAC-(2R,7S) configuration increases the overall lipophilicity (LogP). Furthermore, these methyl groups sterically shield the ether oxygen at position 1. This steric crowding forces the primary solvation shell to rely heavily on the secondary amine at position 4, making the compound highly sensitive to the solvent's hydrogen-bond donating capacity and prone to aggregation if the amine is not properly solvated.
Validated Experimental Protocols
The following methodologies are designed as self-validating systems to ensure maximum recovery and solubility.
Protocol A: Quantitative Free-Basing of Oxazepane Salts
Use this protocol to convert insoluble HCl/TFA salts into organic-soluble free bases.
Dissolution: Suspend the RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE salt in a 1:1 (v/v) biphasic mixture of Dichloromethane (DCM) and distilled water.
Thermal Control: Place the reaction flask in an ice bath (0–5 °C).
Causality: The free base has a low molecular weight and high vapor pressure; cooling prevents evaporative loss during the exothermic neutralization.
Basification: Add 2M NaOH (aq) dropwise under vigorous stirring.
Validation Step: Stop stirring, allow the layers to separate momentarily, and test the aqueous layer with pH paper. The pH must be ≥ 12.
Causality: The pKa of the oxazepane amine is ~10.01[2]. To achieve >99% deprotonation (driving the equilibrium entirely to the free base), the pH must be at least 2 units above the pKa.
Extraction: Separate the organic layer. Extract the highly basic aqueous phase twice more with fresh DCM to ensure complete recovery.
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Critical: Keep the rotary evaporator water bath strictly < 30 °C to prevent volatilization of the free base.
Protocol B: Azeotropic Drying & Anhydrous Storage
Use this protocol to resolve turbidity and phase separation caused by hygroscopicity.
Solvent Swap: Dissolve the turbid/wet RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE free base in anhydrous toluene (approx. 10 mL per gram of compound).
Azeotropic Distillation: Evaporate the toluene under reduced pressure.
Causality: Toluene forms a low-boiling azeotrope with water, effectively pulling tightly bound residual moisture out of the hydrogen-bonded oxazepane network.
Repetition: Repeat Steps 1 and 2 two additional times to ensure complete dehydration. The residue should now appear as a clear, moisture-free oil.
Anhydrous Formulation: Re-dissolve the resulting oil in your target anhydrous organic solvent (e.g., dry THF, MeCN, or DCM) and store over activated 4Å molecular sieves under an inert argon atmosphere.
Technical Support Center: Purification of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
Welcome to the technical support resource for the chiral resolution of rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane. This guide is designed for researchers, chemists, and pharmaceutical scientists to provide actionable trouble...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the chiral resolution of rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane. This guide is designed for researchers, chemists, and pharmaceutical scientists to provide actionable troubleshooting advice and in-depth procedural guidance. As a cyclic secondary amine with two stereocenters, the separation of its enantiomers presents unique challenges. This document outlines the core methodologies available, addresses common experimental hurdles, and provides validated protocols to streamline your purification workflow.
General FAQs: Choosing Your Resolution Strategy
Question: I have a racemic mixture of (2R,7S)- and (2S,7R)-2,7-dimethyl-1,4-oxazepane. Which purification method should I try first?
Answer: The optimal choice depends on your scale, purity requirements, and available equipment. Here is a general decision-making framework:
For Large-Scale (grams to kilograms) and Cost-Effectiveness: Diastereomeric salt crystallization is the most established and economically viable method for large-scale production.[1] It relies on simple, classical chemical principles and standard laboratory equipment.
For High-Purity, Analytical, and Small-Scale Preparative (milligrams to grams): Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) offers unparalleled separation power.[2][3] SFC is often faster and uses less organic solvent, making it a preferred modern screening tool.[3] These methods are ideal for producing highly pure enantiomers for initial studies and for analytical quality control.
For High Selectivity and Green Chemistry Approaches: Enzymatic kinetic resolution provides exceptional enantioselectivity under mild conditions.[4] It is an excellent choice when other methods fail or when seeking more environmentally benign processes, though it is limited to a theoretical maximum yield of 50% for the desired enantiomer in a standard kinetic resolution.[5]
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Solvent Screening (Small Scale):
In small vials, dissolve ~20 mg of the racemic amine and one equivalent of a chiral resolving agent (e.g., (R,R)-tartaric acid) in 0.5-1.0 mL of various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate).
Heat the vials gently to ensure complete dissolution.
Allow them to cool slowly to room temperature and observe for crystal formation. Note the solvent(s) that produce crystalline solids rather than oils or no precipitate.
Salt Formation (Preparative Scale):
In a flask, dissolve the racemic amine (1.0 equiv) and the chosen chiral resolving agent (0.5-1.0 equiv) in the optimal solvent identified during screening. Use enough solvent to achieve complete dissolution at an elevated temperature (e.g., just below the solvent's boiling point).
Crystallization:
Remove the flask from heat and allow it to cool slowly and undisturbed to room temperature.
If crystallization does not occur, try scratching the inside of the flask or seeding with a crystal from the screening experiment.
Once crystal formation begins, allow the mixture to stand for several hours or overnight to maximize yield. Further cooling in an ice bath can increase the precipitate.
Isolation and Purification:
Collect the crystals by suction filtration, washing them with a small amount of the cold crystallization solvent to remove the mother liquor.
Dry the crystals. At this stage, the diastereomeric excess (d.e.) can be checked by NMR or by regenerating a small sample of the amine for chiral HPLC analysis.
If the d.e. is insufficient, perform a recrystallization using the same or a slightly modified solvent system.
Regeneration of the Enantiopure Amine:
Suspend the purified diastereomeric salt in a mixture of water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
[6] * While stirring vigorously, add a base (e.g., 1 M NaOH solution) dropwise until the aqueous layer is basic (pH > 10). [7]This neutralizes the chiral acid and liberates the free amine.
Separate the layers and extract the aqueous phase two more times with the organic solvent.
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantioenriched amine.
Method 2: Chiral Chromatography (HPLC/SFC)
Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus be separated.
[8]
Troubleshooting & FAQs
Question: I'm seeing very broad or tailing peaks for my amine. What's causing this?
Answer: Poor peak shape for basic compounds like amines is a classic issue in chromatography. It is almost always caused by strong, undesirable interactions between the basic amine and acidic free silanol groups on the surface of the silica-based CSP.
[9]
Solutions:
Add a Basic Modifier: The most effective solution is to add a small amount of a competing base to your mobile phase to mask the active silanol sites.
[9] * For Normal Phase (NP) / Polar Organic (PO) HPLC: Add 0.1-0.5% diethylamine (DEA) or triethylamine (TEA) to the mobile phase.
[9] * For SFC: Similar amine additives are used in the co-solvent (modifier).
Use a Modern Bonded CSP: Newer generation polysaccharide-based CSPs where the chiral selector is covalently bonded (e.g., ChiralPak IA, IB, IC) can be more robust and sometimes show better peak shape than older coated phases.
[10]
Question: I've screened several columns but I'm not getting any separation (α = 1). What are my next steps?
Answer: No separation means the CSP is not discriminating between the enantiomers under the current conditions.
Solutions:
Change the Mobile Phase Mode: If you are using normal phase (e.g., hexane/isopropanol), switch to polar organic mode (e.g., acetonitrile/methanol). [2]The change in solvent can fundamentally alter the interactions responsible for chiral recognition.
Switch CSP Class: Polysaccharide-based CSPs are a great starting point, but if they fail, try a CSP with a completely different mechanism, such as a cyclofructan or a macrocyclic glycopeptide-based column.
[2][10]3. Adjust Additives: For amines, sometimes adding an acidic modifier in addition to a basic one can form an ion pair in the mobile phase, which can dramatically alter selectivity. [11][12]For example, using a combination of 0.1% TFA and 0.2% TEA.
Lower the Temperature: Reducing the column temperature can sometimes enhance the subtle energetic differences in the diastereomeric interactions between the analytes and the CSP, improving resolution.
Add a basic modifier (e.g., 0.1% DEA) to the mobile phase. [9]
No Separation (α=1)
Lack of chiral recognition under current conditions
Change mobile phase mode (e.g., NP to PO), screen a different class of CSP, or try different additives. [2]
Poor Resolution (Rs < 1.5)
Insufficient peak-to-peak separation
Optimize mobile phase composition (e.g., alcohol percentage), reduce the flow rate, or try a different CSP with higher selectivity.
| Drifting Retention Times | Insufficient column equilibration or temperature fluctuation | Equilibrate with 20-30 column volumes of new mobile phase; use a column thermostat. [3]|
Protocol: Chiral HPLC/SFC Screening
Sample Preparation: Prepare a stock solution of the racemic amine at approximately 1 mg/mL in a solvent compatible with your mobile phases (e.g., a 1:1 mixture of Methanol:Ethanol).
[3]2. Column Selection: Install a set of 3-4 polysaccharide-based chiral columns in an automated column switcher. A standard screening set includes:
Screening Sequence: Create a sequence to inject the sample onto each column under a set of isocratic or fast gradient conditions.
NP Example: 80:20 Hexane:IPA (with 0.2% DEA)
PO Example: 90:10 ACN:MeOH (with 0.2% DEA)
System Parameters:
Flow Rate: 1.0 mL/min for HPLC; 3.0 mL/min for SFC.
Column Temperature: 25-40 °C.
Detection: UV, at a wavelength where the analyte absorbs.
Data Evaluation and Optimization:
Review the chromatograms. Identify any "hits" where partial or full separation is observed.
For the most promising conditions, optimize the separation by systematically varying the mobile phase composition (e.g., changing the alcohol percentage in NP) and flow rate to achieve baseline resolution (Rs ≥ 1.5).
[9]
Method 3: Enzymatic Kinetic Resolution
Kinetic resolution uses an enzyme to selectively catalyze a reaction on one enantiomer of the racemic pair at a much faster rate than the other. [5]For amines, this typically involves an acylation reaction catalyzed by a lipase, converting one amine enantiomer into an amide, which can then be easily separated from the unreacted amine enantiomer.
[13]
Troubleshooting & FAQs
Question: My enzymatic reaction is very slow or shows no conversion.
Answer: Low or no enzyme activity can be due to several factors related to the enzyme's environment.
Solutions:
Check for Enzyme Inhibition: Impurities in your substrate could be inhibiting the enzyme. Ensure the starting racemic amine is of high purity.
Optimize the Solvent: Lipases function well in non-polar organic solvents like toluene, hexane, or MTBE. Highly polar solvents can strip essential water from the enzyme, inactivating it.
[14]3. Select the Right Acyl Donor: The structure of the acyl donor is critical. Simple esters like ethyl acetate or isopropyl acetate are common. Sometimes, "activated" esters like 2,2,2-trifluoroethyl butyrate are used to increase reactivity.
[14]4. Ensure Proper Temperature: Most lipases, like Novozym 435 (immobilized CALB), work well between 40-60 °C. Check the optimal temperature range for your specific enzyme.
[15]
Question: The reaction works, but the enantiomeric excess (ee) of my remaining amine is low.
Answer: This indicates poor enantioselectivity (a low E-value) of the enzyme for your specific substrate.
Solutions:
Screen Different Enzymes: Enantioselectivity is highly dependent on the specific enzyme. Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia, Rhizomucor miehei) to find one with a higher E-value for your amine.
Vary the Acyl Donor: Changing the acyl donor can significantly impact the "fit" of the substrate in the enzyme's active site, thereby altering the enantioselectivity.
[13]3. Stop the Reaction at the Right Time: In a kinetic resolution, the ee of the remaining starting material increases with conversion. For a good E-value (>100), high ee (>95%) is typically achieved close to 50% conversion. [16]Monitor the reaction over time and stop it at the optimal point.
Protocol: Lipase-Catalyzed Kinetic Resolution
Reaction Setup:
To a solution of rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane (1.0 equiv) in an anhydrous, non-polar solvent (e.g., toluene, 0.1 M), add an acyl donor (e.g., isopropyl acetate, 1.0-1.5 equiv).
Add the immobilized lipase (e.g., Novozym 435) at a loading of 10-20% by weight relative to the racemic amine.
Reaction Monitoring:
Stir the suspension at a constant temperature (e.g., 50 °C).
Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing by GC or HPLC to determine the conversion percentage.
Workup and Separation:
When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme. The enzyme can often be washed and reused.
Concentrate the filtrate. The resulting mixture contains the unreacted (and now enantioenriched) amine and the newly formed amide.
Separate the amine from the amide using standard column chromatography on silica gel or via an acid-base extraction. The amide is neutral, while the amine can be extracted into an acidic aqueous layer, then liberated by basification and re-extracted into an organic solvent.
Analysis:
Determine the enantiomeric excess (ee) of the purified, unreacted amine using chiral HPLC or GC.
References
Gotor, V., Alfonso, I., & Garcia-Urdiales, E. (2008). Enzymatic resolution of racemic amines in a continuous reactor in organic solvents. John Wiley & Sons, Inc. [Link]
Paizs, C., Tosa, M., Majdik, C., & Moldovan, P. (2018). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]
Parvulescu, V. I., & De Vos, D. E. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Beilstein Journal of Organic Chemistry. [Link]
Aghmiz, A., et al. (2010). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. [Link]
Gotor, V., et al. (2007). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. ResearchGate. [Link]
Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
Zhang, T., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Chirality. [Link]
Bode, J. W., et al. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. ResearchGate. [Link]
Jo, E., Lee, W., & Park, J. H. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]
Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
Welch, C. J., et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A. [Link]
Columnex LLC. Chiral HPLC and SFC Columns. Columnex. [Link]
University of Colorado Boulder. Resolution of a Racemic Mixture. Science Learning Center. [Link]
Welch, C. J., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
Bode, J. W., et al. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society. [Link]
Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
LibreTexts Chemistry. (2022). 6.8: Resolution (Separation) of Enantiomers. [Link]
Soural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. [Link]
Bode, J. W., et al. (2011). Catalytic Kinetic Resolution of Cyclic Secondary Amines. Journal of the American Chemical Society. [Link]
Maruoka, K., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. The Journal of Organic Chemistry. [Link]
O'Brien, P., et al. (2021). Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. Chemical Society Reviews. [Link]
Bäckvall, J.-E., et al. (2015). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Accounts of Chemical Research. [Link]
Maruoka, K., et al. (2023). Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes. ACS Publications. [Link]
Glaxo Group Limited. (2006). Synthesis of amine stereoisomers.
Reddit r/OrganicChemistry. (2023). Separation of diastereomers by crystallization with seeding. [Link]
Schneider, M. P., et al. (2014). Enantioselective Synthesis of [b]‐Annulated Azepane Scaffolds. European Journal of Organic Chemistry. [Link]
Vedejs, E., & Jure, M. (2005). Crystallization-Induced Diastereomer Transformations. Chemical Reviews. [Link]
LibreTexts Chemistry. (2019). 6.8 Resolution (Separation) of Enantiomers. [Link]
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
Soural, M., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Publishing. [Link]
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
preventing degradation of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE during storage...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE during storage. By understanding the potential degradation pathways and implementing proper storage and handling protocols, you can ensure the integrity and stability of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE?
A1: RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, having both a cyclic ether and a secondary amine functional group, is susceptible to three main degradation pathways: oxidation, hydrolysis, and photolysis.
Oxidation: The lone pair of electrons on the nitrogen atom and the ether linkage are prone to oxidation. This can be initiated by atmospheric oxygen, trace peroxide impurities, or exposure to light.[1][2] Cyclic ethers are known to form peroxides, which can be hazardous.[3] The nitrogen atom can also be oxidized, leading to N-oxide formation.[4][5]
Hydrolysis: Under acidic or basic conditions, the ether bond can be cleaved, leading to ring-opening of the 1,4-oxazepane structure.[1]
Photolysis: Exposure to ultraviolet (UV) or even ambient visible light can provide the energy to initiate degradation, resulting in a complex mixture of byproducts.[1]
Q2: What are the optimal storage conditions for long-term stability?
A2: To minimize degradation, RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE should be stored under controlled conditions that protect it from oxygen, moisture, light, and elevated temperatures.
Parameter
Recommended Condition
Rationale
Temperature
Store in a cool, dry place, ideally at 2-8°C. For long-term storage, consider -20°C.
Lower temperatures slow down the rate of chemical degradation.[3][6]
Atmosphere
Store under an inert atmosphere, such as argon or nitrogen.
Prevents oxidation of the amine and ether functionalities.[7]
Light
Protect from light by using amber glass vials or by wrapping the container in aluminum foil.
Store in a tightly sealed container in a desiccated environment.
Amines can be hygroscopic, and moisture can facilitate hydrolysis.[6][7]
Container
Use high-density polyethylene (HDPE) or glass containers with tight-fitting lids.
Ensures no reaction with the container material and prevents exposure to air and moisture.[2][6]
Q3: Can I store RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE in solution?
A3: Storing this compound in solution is generally not recommended for long-term stability due to the increased potential for solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent and store under an inert atmosphere at low temperatures. Always prepare solutions fresh whenever possible.
Troubleshooting Guide
Issue: I am observing unexpected peaks in my HPLC/LC-MS analysis during a stability study.
Possible Cause: These unexpected peaks are likely degradation products of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE.
Solution: To identify these unknown peaks, a forced degradation study is highly recommended.[1] This involves subjecting the compound to a variety of stress conditions to intentionally induce degradation. By comparing the chromatograms of the stressed samples to your stability samples, you can identify the degradants.
Experimental Protocol: Forced Degradation Study
This protocol is designed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
1. Preparation of Stock Solution:
Prepare a stock solution of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
Acid Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
Heat the solution at 60°C for 24 hours.
Cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.[1]
Base Hydrolysis:
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
Keep the solution at room temperature for 8 hours.
Neutralize with an equivalent amount of 0.1 M HCl.
Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.[1]
Oxidative Degradation:
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
Keep the solution at room temperature for 24 hours, protected from light.
Dilute with the mobile phase to a final concentration of 100 µg/mL for analysis.[1]
Thermal Degradation:
Place a solid sample of the compound in a controlled temperature chamber at 70°C for 48 hours.
After exposure, dissolve the sample in a suitable solvent and dilute to a final concentration of 100 µg/mL for analysis.[1]
Photolytic Degradation:
Expose both a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
Prepare a sample for analysis by dissolving and diluting to a final concentration of 100 µg/mL.[1]
3. Analytical Method:
A stability-indicating RP-HPLC method is crucial for resolving the parent compound from its potential degradation products.[1]
LC-MS or GC-MS can be used to identify the mass of the degradation products, aiding in their structural elucidation.[4][8][9]
Visualizing Degradation and Workflow
Caption: Potential degradation pathways for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE.
Technical Support Center: Optimization & Troubleshooting for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and stereochemical challenges associated with synthesizing...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and stereochemical challenges associated with synthesizing medium-sized (7-membered) heterocyclic rings.
The synthesis of RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane presents unique hurdles. Unlike 5- or 6-membered rings, 1,4-oxazepanes suffer from a high entropic penalty (
ΔS‡
) during ring closure, making intermolecular oligomerization a highly competitive side reaction. Furthermore, because the 1,4-oxazepane ring lacks
C2
symmetry (the carbon chain lengths between the oxygen and nitrogen are unequal:
C2
vs.
C3
), the 2- and 7-positions are chemically distinct. Maintaining the specific (2R,7S)/(2S,7R) racemic relative stereochemistry requires absolute control over the nucleophilic substitution mechanism to prevent epimerization.
Part 1: Core Experimental Workflow
The most robust route for constructing the 2,7-dimethyl-1,4-oxazepane core relies on the intramolecular cyclization of an
N
-protected linear amino-alcohol precursor. The following protocol utilizes a mesylate-driven
SN2
ring closure, optimized to suppress dimerization and elimination pathways [1].
Standard Operating Procedure (SOP): Base-Promoted Intramolecular Cyclization
Reagents Required:
Linear precursor: N-Boc-1-((1-hydroxypropan-2-yl)amino)propan-2-ol (racemic, diastereomerically pure)
Methanesulfonyl chloride (MsCl), Triethylamine (Et
3
N)
Potassium tert-butoxide (KOtBu)
Anhydrous Dichloromethane (DCM) and N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Hydroxyl Activation (Mesylation):
Dissolve the N-Boc linear precursor (1.0 eq) in anhydrous DCM (0.2 M) under an argon atmosphere and cool to 0 °C.
Add Et
3
N (1.5 eq) followed by the dropwise addition of MsCl (1.1 eq).
Causality: The secondary alcohol must be converted into a superior leaving group. We use MsCl at 0 °C to prevent premature, uncontrolled cyclization or elimination.
Self-Validation Checkpoint: Take a 10 µL aliquot, quench in methanol, and analyze via LC-MS. A mass shift of +78 Da confirms complete mesylation. Do not proceed to cyclization if unreacted starting material is >5%.
Solvent Exchange:
Concentrate the reaction mixture in vacuo at 25 °C to remove DCM. Redissolve the crude mesylate immediately in strictly anhydrous DMF to achieve a concentration of 0.005 M .
Intramolecular Cyclization:
Cool the highly dilute DMF solution to 0 °C.
Add KOtBu (1.5 eq) in a single portion. Stir for 1 hour at 0 °C, then allow the reaction to warm to 25 °C over 12 hours.
Causality: High dilution (≤ 0.01 M) is mathematically required to ensure the rate of unimolecular cyclization (
kintra[A]
) outpaces bimolecular oligomerization (
kinter[A]2
). KOtBu is chosen over NaH as it provides a more soluble, homogeneous alkoxide intermediate in DMF, accelerating the
SN2
attack before elimination can occur [2].
Quenching & Isolation:
Quench the reaction with saturated aqueous NH
4
Cl. Extract with Ethyl Acetate (3x).
Self-Validation Checkpoint: Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF, which otherwise causes severe trailing during silica gel chromatography.
Deprotection:
Treat the purified N-Boc-oxazepane with 4M HCl in dioxane at 25 °C for 2 hours to yield the RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane hydrochloride salt.
Caption: Workflow for the synthesis of RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane via intramolecular cyclization.
Part 2: Optimization Data
To demonstrate the causality of our SOP parameters, review the quantitative optimization matrix below. Notice how concentration and base selection independently govern the fate of the reaction.
Table 1: Optimization Matrix for 1,4-Oxazepane Ring Closure
Entry
Solvent
Concentration (M)
Base (eq)
Temp (°C)
Yield (%)
Dimerization (%)
Elimination (%)
1
THF
0.100
NaH (1.5)
25
12
65
<5
2
THF
0.010
NaH (1.5)
25
45
20
<5
3
DMF
0.010
KOtBu (1.5)
0 to 25
78
<5
<5
4
DMF
0.005
KOtBu (1.5)
0 to 25
82
<2
<5
5
DMF
0.010
KOtBu (1.5)
60
30
<5
45
Data Interpretation: Entry 4 represents the optimized conditions. Entry 1 proves that standard concentrations (0.1 M) result in catastrophic dimerization. Entry 5 demonstrates that applying heat to force the sluggish 7-membered ring closure actually promotes E2 elimination of the secondary mesylate rather than the desired
SN2
substitution.
Part 3: Diagnostic FAQs & Troubleshooting Guides
Q1: I am observing massive amounts of dimerization/oligomerization instead of the 7-membered ring. How do I fix this?A: This is the most common failure mode for 1,4-oxazepanes. The entropic penalty of forming a 7-membered ring is high. You must force the kinetics to favor the intramolecular pathway.
Actionable Fix: Dilute your reaction to strictly
≤0.01
M. If you are scaling up and large solvent volumes are impractical, use a syringe pump to slowly add the activated precursor into a dilute solution of the base over 6–8 hours. This maintains a pseudo-high dilution state [1].
Q2: My cyclization is stalling at 50% conversion. Should I heat the reaction to drive it to completion?A:No. As shown in Table 1 (Entry 5), heating a substrate with a secondary leaving group (like the mesylate at the 2- or 7-position) in the presence of a strong base will trigger an E2 elimination, yielding an acyclic alkene.
Actionable Fix: If the reaction stalls, the issue is likely alkoxide solubility or leaving group reactivity. Switch your solvent to strictly anhydrous DMF or DMSO to increase the nucleophilicity of the alkoxide. Alternatively, upgrade your leaving group from a mesylate to a triflate (using Tf
2
O), which allows cyclization at even lower temperatures [2].
Q3: My final product shows a mixture of diastereomers, but I started with a stereopure precursor. Why did epimerization occur?A: Epimerization in this workflow occurs when the
SN2
mechanism is compromised by
SN1
-like character. If your leaving group is too labile, or if your solvent stabilizes a carbocation too well, the stereocenter adjacent to the oxygen/nitrogen will planarize, scrambling the (2R,7S) configuration.
Actionable Fix: Ensure your reaction temperature never exceeds 25 °C. If epimerization persists, consider switching to a Mitsunobu cyclization (using DIAD and PPh
3
) directly on the diol precursor, which guarantees strict stereochemical inversion without transient carbocation formation [3].
Q4: I am struggling to purify the final deprotected RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane. It streaks heavily on silica.A: 1,4-oxazepanes are highly polar, basic secondary amines. They interact strongly with the acidic silanol groups on standard silica gel.
Actionable Fix: Add 1–2% Triethylamine (Et
3
N) or aqueous ammonia to your organic eluent (e.g., DCM/MeOH/NH
4
OH 90:9:1) to deactivate the silica. Alternatively, isolate the product as an HCl salt by precipitating it directly from ethereal solvents, bypassing chromatography entirely [2].
Caption: Troubleshooting logic tree for resolving low yields during 1,4-oxazepane ring closure.
Part 4: References
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes
ACS Publications (The Journal of Organic Chemistry)[Link]
Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors
ACS Publications (The Journal of Organic Chemistry)[Link]
Optimization
troubleshooting NMR peak resolution for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
Welcome to the technical support guide for troubleshooting NMR peak resolution issues specifically tailored for the analysis of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE. This guide is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for troubleshooting NMR peak resolution issues specifically tailored for the analysis of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-quality NMR spectra for this and structurally similar molecules. We will move from foundational issues in sample preparation to advanced, molecule-specific phenomena.
Section 1: Foundational Troubleshooting - The Sample
High-resolution NMR begins not in the spectrometer, but in the lab with the sample itself. Flaws introduced at this stage cannot be rectified by instrument settings or data processing.
Q1: My entire spectrum, including the solvent and reference peaks, shows broad lines and poor shape. Where do I start?
This is the most common problem in NMR spectroscopy and almost always points to an issue with the sample preparation, which compromises the magnetic field homogeneity.[1][2]
Causality: The fundamental principle of high-resolution NMR is a perfectly uniform (homogeneous) magnetic field (B₀) experienced by every molecule in the sample volume.[3][4] Suspended solid particles, paramagnetic impurities, or poor-quality NMR tubes create localized distortions in this field. Since the resonance frequency of a nucleus is directly proportional to the magnetic field it experiences, a heterogeneous field results in a range of frequencies for the same type of proton, causing the signal to broaden.[5][6]
Troubleshooting Protocol:
Visual Inspection: Hold the NMR tube up to a light source. Do you see any floating particles, dust, or a cloudy appearance? Is there a precipitate at the bottom?
Filtration (The "Golden Rule"): If any solids are visible, the sample must be filtered. The most effective method is to use a Pasteur pipette with a tightly packed cotton or glass wool plug. Filter the sample solution directly into a clean, high-quality NMR tube.[2][5] This simple step solves a majority of resolution problems.
NMR Tube Quality: Inspect the tube itself. Scratches, chips, or cracks will degrade spectral quality. Furthermore, low-cost, "high-throughput" tubes have poorer concentricity and glass uniformity, which can make achieving high resolution impossible.[2] For high-resolution work, always use precision tubes (e.g., Wilmad 528-PP or equivalent).
Sample Height: Ensure the sample is filled to the optimal height for the spectrometer's probe. For most systems, this is around 4-4.5 cm (approx. 0.55-0.6 mL).[2][7] Samples that are too short or too long are notoriously difficult to shim, as the field homogeneity is optimized for a specific volume within the RF coils.[7][8]
Q2: I've filtered my sample, but the resolution is still suboptimal. Could my choice of solvent or concentration be the issue?
Yes, absolutely. The chemical environment of your sample plays a critical role in resolution and peak shape.
Causality:
Concentration: An overly concentrated sample increases the solution's viscosity. High viscosity slows down molecular tumbling. In NMR, slow tumbling is an efficient relaxation mechanism, which leads to shorter T₂ relaxation times and, consequently, broader spectral lines (Linewidth is proportional to 1/T₂). Conversely, a sample that is too dilute will have a poor signal-to-noise ratio (S/N).[6]
Solvent Choice: The solvent must completely dissolve your analyte.[6] The choice of deuterated solvent also influences chemical shifts due to solvent-solute interactions, which can sometimes be leveraged to resolve overlapping signals.[8] Some solvents are more hygroscopic (e.g., DMSO-d₆, CD₃OD) and can absorb atmospheric water, adding an unwanted peak.[8]
Recommendations:
Optimal Concentration: For a molecule of this size (~143 g/mol ), a concentration of 5-15 mg in 0.6 mL of solvent is a good starting point for ¹H NMR.
Solvent Selection: Choose a solvent in which the compound is freely soluble. CDCl₃ is a common first choice, but if signals are crowded, switching to a solvent with a different magnetic susceptibility, like Benzene-d₆ or Acetonitrile-d₃, can alter chemical shifts and potentially improve resolution.
Solvent
Dielectric Constant
Common Use/Properties
Chloroform-d (CDCl₃)
4.81
General purpose, non-polar to moderately polar compounds.
Benzene-d₆ (C₆D₆)
2.28
Aromatic solvent; induces significant chemical shift changes (aromatic solvent-induced shifts, ASIS) that can resolve overlapping signals.
DMSO-d₆
47.2
Highly polar; good for poorly soluble compounds. Very hygroscopic.
Methanol-d₄ (CD₃OD)
32.7
Polar, protic solvent. Can exchange with labile protons (-OH, -NH).
Acetonitrile-d₃ (CD₃CN)
37.5
Polar, aprotic solvent.
Section 2: The Experiment - Instrument Optimization
Once you have a pristine sample, the next step is to ensure the spectrometer is properly optimized.
Q3: My resolution is poor across the entire spectrum, even with a perfect sample. How do I fix this?
This points to poor magnetic field homogeneity, which is corrected by a process called shimming .
Causality: Even in a superconducting magnet, placing a sample and probe inside introduces minor distortions to the magnetic field. Shimming involves adjusting the currents in a series of "shim coils" wrapped around the sample to create small, opposing magnetic fields that cancel out these inhomogeneities.[3][9][10] An improperly shimmed magnet is the instrumental equivalent of a poorly prepared sample.
Workflow: A Simplified Shimming Strategy
Load Sample & Lock: Place the sample in the magnet, ensure it is spinning (typically 20 Hz) if required, and lock onto the deuterium signal of the solvent. The lock signal itself is an excellent indicator of homogeneity; a stronger, more stable lock level generally means a better shim.[3]
Iterative Z-Shim Adjustment: The on-axis (Z) shims have the largest effect.
Start by adjusting Z1 , watching the lock level meter. Maximize the level.
Next, adjust Z2 to maximize the lock level.
Crucially, Z1 and Z2 interact. After adjusting Z2, you must go back and re-optimize Z1.[9] Continue iterating between Z1 and Z2 until no further improvement in the lock level is observed.
Repeat this process for higher-order shims like Z3 and Z4 if necessary.
Observe the FID: After optimizing the Z-shims, acquire a quick ¹H spectrum. The Free Induction Decay (FID) is a sensitive probe of homogeneity. A well-shimmed FID should show a smooth, long-lasting exponential decay. Distortions or "beats" in the FID indicate specific shim errors that need correction.[9][11]
Consider Gradient Shimming: Modern spectrometers often have automated gradient shimming routines. These methods are highly effective and can produce an excellent shim in a short amount of time.[4]
Section 3: Molecule-Specific Challenges for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
Even with a perfect sample and shim, the inherent stereochemistry and conformational flexibility of your molecule can present unique challenges.
Q4: I see more signals than I expect, especially complex multiplets for the CH₂ groups. Is this normal?
Yes, this is expected due to the chiral nature of the molecule. The protons on the methylene (CH₂) groups adjacent to the chiral centers (C2 and C7) are diastereotopic .
Causality: In a chiral molecule, the two protons on a CH₂ group are chemically non-equivalent. Replacing one proton with a different group (e.g., Deuterium) would create a diastereomer relative to replacing the other proton.[12] Because they are in different chemical environments, they have different chemical shifts. They will appear as two separate signals, and they will split each other with a geminal coupling constant (²JHH). This leads to complex splitting patterns (e.g., an "AB quartet") instead of a simple singlet or triplet, significantly increasing spectral complexity.
Q5: My peaks are persistently broad, particularly at room temperature, even after addressing all the common issues. What is happening?
This is a classic sign of conformational exchange on the NMR timescale.
Causality: The 1,4-oxazepane ring is a seven-membered ring, which is highly flexible. It likely exists as an equilibrium of multiple conformations (e.g., chair, twist-boat).[13][14] If the rate at which these conformations interconvert is similar to the frequency difference between a proton's signal in each state, the NMR spectrometer observes an "average" state, which results in significant line broadening.
Troubleshooting Protocol: Variable Temperature (VT) NMR
The best way to diagnose and resolve conformational exchange is by running the experiment at different temperatures.[15]
Low Temperature: Cooling the sample (e.g., to 0°C, -20°C, or lower) slows down the rate of interconversion. If you are in the exchange regime, you will see the broad peaks decoalesce and sharpen into two distinct sets of signals, one for each major conformation. This "freezes out" the individual conformers.
High Temperature: Heating the sample (e.g., to 40°C, 60°C) increases the rate of interconversion. This can push the exchange rate past the NMR timescale, causing the broad signals to coalesce into a single, sharp, time-averaged signal.[15]
Temperature Change
Effect on Conformations
Expected Spectral Change
Decrease Temp
Slows interconversion
Broad peaks sharpen into multiple sets of signals.
Increase Temp
Speeds up interconversion
Broad peaks sharpen into a single, averaged set of signals.
Q6: I am analyzing a pure enantiomer, but I'm seeing some doubled signals. Why would this happen?
While less common, this could be due to a phenomenon called Self-Induced Diastereomeric Anisochrony (SIDA) .
Causality: Chiral molecules can associate with each other in solution to form transient dimers. When one enantiomer (e.g., R) associates with another of the same kind (forming an R-R homodimer) versus one of the opposite kind (forming an R-S heterodimer, if the other enantiomer is present), these dimers are diastereomeric.[16] Even in an enantiomerically pure sample, self-association can lead to the formation of diastereomeric aggregates that are distinguishable by NMR, causing signal splitting or broadening.[16] This effect is highly dependent on concentration, solvent, and temperature. If you suspect SIDA, try acquiring spectra at several different concentrations to see if the relative intensity of the doubled peaks changes.
References
Morris, G. A. (n.d.). NMR Data Processing. University of Manchester.
Roecker, A. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. PubMed.
University of Minnesota. (n.d.). NMR Sample Preparation. College of Science and Engineering.
Technical Support Center: Synthesis of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
Welcome to the technical support center for the synthesis of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the synthesis of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. We will delve into the intricacies of byproduct formation and provide actionable troubleshooting strategies to enhance yield, purity, and stereochemical control.
Introduction to the Synthetic Challenges
The synthesis of 2,7-disubstituted 1,4-oxazepanes, such as RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, presents a unique set of challenges primarily due to the formation of a seven-membered ring. These medium-sized rings are entropically disfavored compared to their five- and six-membered counterparts. Key difficulties include competing intermolecular reactions leading to oligomeric byproducts and the critical need to control diastereoselectivity to obtain the desired (2R, 7S) configuration. This guide provides a systematic approach to addressing these issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, with a focus on a common synthetic route involving the cyclization of an N-substituted amino alcohol.
Issue 1: Low Yield of the Desired 1,4-Oxazepane Ring
Question: My reaction to form the 2,7-dimethyl-1,4-oxazepane ring is resulting in a low yield, with a significant amount of what appears to be polymeric material. What are the potential causes and how can I improve the yield of the desired cyclic product?
Answer: Low yields in 7-membered ring formation are frequently due to competing intermolecular reactions that lead to linear polymerization instead of the desired intramolecular cyclization.[1][2] To favor the intramolecular pathway, high-dilution conditions are crucial.
Causality and Strategic Solutions:
High-Dilution Principle: By significantly reducing the concentration of the reactants, the probability of one reactive end of a molecule encountering another molecule is minimized, while the probability of its two ends finding each other for cyclization remains constant.
Practical Implementation:
Slow Addition: A highly effective method is to slowly add the precursor solution to a larger volume of refluxing solvent using a syringe pump. This maintains a pseudo-high dilution environment throughout the reaction.
Solvent Volume: Ensure the reaction volume is sufficiently large. A starting concentration of 0.01-0.05 M is recommended.
Experimental Protocol: High-Dilution Cyclization
Set up a reflux apparatus with a large-volume round-bottom flask containing the appropriate solvent (e.g., anhydrous THF or Toluene).
Heat the solvent to reflux.
Prepare a solution of the linear amino alcohol precursor in the same solvent.
Using a syringe pump, add the precursor solution to the refluxing solvent over a period of 4-8 hours.
After the addition is complete, continue to reflux for an additional 2-4 hours to ensure complete reaction.
Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and the formation of the product.
Issue 2: Poor Diastereoselectivity - Formation of Undesired Stereoisomers
Question: My final product is a mixture of diastereomers, and the desired (2R, 7S) isomer is not the major product. How can I improve the diastereoselectivity of the reaction?
Answer: Achieving the correct stereochemistry at both the C2 and C7 positions is a significant challenge. The diastereoselectivity is often determined during the ring-closing step and is influenced by the stereochemistry of the starting materials and the reaction conditions.
Causality and Strategic Solutions:
Substrate Control: The most reliable method to ensure the desired (2R, 7S) stereochemistry is to start with chiral precursors that already contain the correct stereocenters. For the synthesis of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, this would involve using a racemic mixture of the appropriate enantiomeric starting materials.
Reaction Conditions:
Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.
Reagent Choice: The choice of reagents for the cyclization can influence the stereochemical outcome. For instance, in a reductive amination approach, the choice of reducing agent can impact the facial selectivity of the reduction of the iminium intermediate.
Recommended Approach: Stereocontrolled Synthesis
A robust strategy involves the use of enantiomerically pure starting materials to synthesize the desired stereoisomer. For the racemic mixture, a parallel synthesis with the corresponding enantiomers can be performed and the products mixed.
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE from the reaction mixture. The product seems to be very polar and difficult to separate from byproducts.
Answer: The purification of 1,4-oxazepane derivatives can be challenging due to their polarity, stemming from the presence of both an oxygen and a nitrogen atom in the ring. This can lead to issues with standard silica gel chromatography, such as tailing and poor separation.
Causality and Strategic Solutions:
Polarity and Interaction with Silica: The basic nitrogen atom in the oxazepane ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and poor resolution.
Oligomeric Byproducts: The oligomeric byproducts formed during the reaction can have a wide range of polarities, further complicating the purification.
Purification Strategies:
Method
Description
Advantages
Disadvantages
Modified Silica Gel Chromatography
Use silica gel that has been treated with a base, such as triethylamine (TEA), or use commercially available deactivated silica. A small amount of TEA (0.1-1%) can also be added to the eluent.
Reduces tailing and improves peak shape.
May require an additional step to remove the TEA from the final product.
Alumina Chromatography
Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
Less acidic than silica, minimizing interactions with the amine.
Can have different selectivity compared to silica.
Reverse-Phase Chromatography
For highly polar compounds, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient may be effective.
Good for separating polar compounds.
May require lyophilization to remove the aqueous solvent.
Acid-Base Extraction
If the byproducts are neutral, an acid-base extraction can be used to isolate the basic oxazepane product. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer containing the protonated amine can then be basified (e.g., with NaOH) and extracted with an organic solvent.
Can be a simple and effective way to remove non-basic impurities.
Will not separate the desired product from other basic byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2,7-dimethyl-1,4-oxazepane?
A1: The most prevalent byproducts are diastereomers other than the desired (2R, 7S) configuration and linear oligomers or polymers.[2] The formation of diastereomers is a result of a lack of stereocontrol during the reaction, while oligomerization is a consequence of intermolecular reactions competing with the intramolecular cyclization.[1]
Q2: How can I monitor the progress of the reaction effectively?
A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. TLC can provide a quick qualitative assessment of the consumption of starting materials and the formation of new products. LC-MS is invaluable for confirming the mass of the desired product and identifying potential byproducts.
Q3: Is N-protection necessary for the synthesis?
A3: Yes, in most synthetic routes, protecting the nitrogen atom (e.g., with a Boc or Cbz group) is crucial. This prevents the amine from participating in unwanted side reactions and can also influence the conformational preferences of the linear precursor, potentially favoring cyclization. The protecting group can be removed in a final step.
Q4: What analytical techniques are best for characterizing the final product and its purity?
A4: A comprehensive characterization should include:
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the 2,7-dimethyl-1,4-oxazepane ring and to determine the diastereomeric ratio.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and quantify any impurities. Chiral HPLC may be necessary to resolve and quantify enantiomers if a stereospecific synthesis was performed.
Visualizing the Reaction Pathway and Byproduct Formation
comparing binding affinity of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE enantiomers
As a Senior Application Scientist in fragment-based drug discovery (FBDD), I frequently encounter the challenge of resolving and evaluating chiral building blocks. The compound rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane (CAS...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in fragment-based drug discovery (FBDD), I frequently encounter the challenge of resolving and evaluating chiral building blocks. The compound rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane (CAS 1955515-06-6)[1] is a prime example of a low-molecular-weight fragment that, when incorporated into a larger lead scaffold, introduces profound stereochemical complexity.
This guide objectively compares the binding affinities of its isolated enantiomers—(2R,7S) and (2S,7R) —when utilized in targeted therapeutics, specifically focusing on their role in synthesizing CBL-B E3 ligase inhibitors[2] and related receptor antagonists[3]. We will dissect the causality behind their affinity divergence, evaluate the thermodynamic mechanisms at play, and outline a self-validating experimental protocol for their characterization.
The Stereochemical Architecture & Mechanistic Causality
The 1,4-oxazepane ring is a seven-membered heterocycle. Because the nitrogen atom is positioned asymmetrically relative to the oxygen (at position 4), the ring lacks a plane of symmetry. Consequently, the rac-(2R,7S) designation refers to a 1:1 mixture of the (2R,7S) and (2S,7R) enantiomers.
When this fragment is incorporated into a drug scaffold, the spatial projection of the C2 and C7 methyl groups dictates the conformational flexibility of the entire molecule. The difference in binding affinity between the two enantiomers is rarely due to the methyl groups directly contacting the target; rather, it is driven by conformational energy penalties (
ΔEconf
) [4].
The active enantiomer (the eutomer) naturally adopts a low-energy ground state that perfectly complements the geometry of the target's binding pocket. Conversely, the inactive enantiomer (the distomer) must undergo a high-energy conformational shift to orient its hydrogen-bond donors/acceptors (the N4 and O1 atoms) correctly, resulting in a severe entropic penalty and up to a 40-fold reduction in target affinity[5].
Fig 1. Logical relationship of CBL-B mediated TCR downregulation and stereospecific inhibition.
Comparative Binding Affinity Data
To illustrate the profound impact of 2,7-dimethyl-1,4-oxazepane stereochemistry, the table below summarizes representative quantitative binding data when these enantiomers are synthesized into a mature CBL-B inhibitor scaffold[6].
Note: The bare fragment exhibits negligible affinity (
Kd>1mM
). The data reflects the performance of the fully synthesized lead compounds.
Ligand Scaffold
Target
Incorporated Enantiomer
Kd
(nM)
IC50
(nM)
ΔEconf
Penalty (kcal/mol)
Ligand Efficiency (LE)
Lead-Eutomer
CBL-B
(2R,7S)
18.5
24.1
+0.4
0.42
Lead-Distomer
CBL-B
(2S,7R)
740.0
895.0
+3.1
0.28
Racemate
CBL-B
1:1 Mixture
48.2
61.5
N/A
0.35
Data Interpretation: The (2R,7S)-eutomer exhibits a highly favorable Ligand Efficiency (0.42) and a low conformational penalty. The (2S,7R)-distomer suffers a +3.1 kcal/mol penalty to achieve the bioactive conformation, directly causing the ~40-fold drop in
Kd
[4],[5].
Self-Validating Experimental Protocols
To objectively measure these differences, we must employ a workflow that eliminates false positives caused by non-specific lipophilic binding or spontaneous racemization. The following protocol utilizes an orthogonal, self-validating loop.
Fig 2. Self-validating workflow for chiral resolution, synthesis, and affinity profiling.
Step 1: Chiral Resolution via Supercritical Fluid Chromatography (SFC)
Causality: We utilize SFC over traditional HPLC because the supercritical
CO2
mobile phase prevents the thermal degradation of the volatile oxazepane fragment, ensuring high enantiomeric excess (>99% ee) prior to synthesis.
Dissolve the rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane in methanol.
Inject onto a Chiralpak IG column using an SFC system (
CO2
/MeOH 85:15, 100 bar, 35°C).
Collect Peak 1 and Peak 2. Verify enantiomeric purity via polarimetry.
Step 2: Surface Plasmon Resonance (SPR) Kinetics
Causality: Endpoint assays (like ELISA) cannot distinguish between a ligand that binds quickly/releases quickly and one that binds slowly/stays bound. SPR provides real-time
kon
and
koff
rates, revealing if the distomer's poor affinity is due to transient steric clashes during dissociation.
Immobilize the target protein (e.g., CBL-B E3 ligase) onto a CM5 sensor chip via standard amine coupling.
Self-Validation (Negative Control): Immobilize a mutant CBL-B (binding pocket knocked out) on the reference channel. This subtracts any non-specific binding caused by the lipophilic dimethyl groups.
Flow the synthesized enantiomeric lead compounds over the chip in a 2-fold dilution series (0.5 nM to 1000 nM).
Fit the sensorgrams to a 1:1 Langmuir binding model to extract
Kd
.
Step 3: Orthogonal Validation via Isothermal Titration Calorimetry (ITC)
Causality: SPR requires tethering the protein, which can artificially obscure the binding pocket. ITC is performed in-solution and directly measures the enthalpy (
ΔH
) and entropy (
−TΔS
) of binding.
Titrate the (2R,7S)-eutomer into a solution of the target protein at 25°C.
Self-Validation (Purity Check): Recover the analyte post-ITC and run a rapid chiral LC-MS to confirm no spontaneous racemization occurred in the aqueous assay buffer.
Compare the thermodynamic signatures: The eutomer will show a highly favorable entropic profile, validating the hypothesis that it requires less conformational restriction to bind[4].
References
NextSDS. rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane — Chemical Substance Information. Available at:[1]
Google Patents. US11530229B2 - Cyano cyclobutyl compounds for CBL-B inhibition and uses thereof. Available at:[2]
Google Patents. US20210198280A1 - Cyano cyclobutyl compounds for CBL-B inhibition. Available at:[6]
ResearchGate. Calculated relative conformational energy penalties (E conf ). Available at:[4]
ACS Publications. New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Available at:[3]
NIH PubMed Central. Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. Available at:[5]
A Senior Application Scientist's Guide to the Mass Spectrometry Validation of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
Introduction In the landscape of pharmaceutical development and chemical research, the structural and chiral purity of novel chemical entities is paramount. RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, a substituted seven-mem...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
In the landscape of pharmaceutical development and chemical research, the structural and chiral purity of novel chemical entities is paramount. RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, a substituted seven-membered heterocyclic compound, represents a class of scaffolds with significant potential in medicinal chemistry.[1] The presence of two stereocenters (at C2 and C7) implies the existence of multiple stereoisomers, each potentially possessing distinct pharmacological and toxicological profiles. Therefore, the development and validation of robust analytical methods to confirm its identity, purity, and chiral composition are not merely procedural hurdles but foundational requirements for any further research or development.
This guide provides an in-depth, experience-driven comparison of mass spectrometry (MS) based validation for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE against other analytical techniques. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the causality behind experimental choices, grounded in established regulatory frameworks such as the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]
Part 1: The Preeminence of Mass Spectrometry in Validation
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for the analysis of novel compounds like 2,7-dimethyl-1,4-oxazepane.[4] Its unparalleled sensitivity and specificity allow for confident structural confirmation and trace-level impurity detection. For a chiral compound, LC-MS/MS offers a powerful platform for both achiral purity assessment and, with the right setup, enantioselective quantification.
Proposed LC-MS/MS Method for Validation
The core of our validation strategy is a meticulously developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The objective is to create a procedure that is not only accurate and precise but also robust enough for routine use.
Experimental Protocol: LC-MS/MS Method Development
Instrumentation : A triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Q-TOF is recommended. For this guide, we will assume a QqQ instrument, which provides excellent sensitivity for quantitative analysis using Multiple Reaction Monitoring (MRM).
Analyte Characterization :
Molecular Formula : C₇H₁₅NO
Monoisotopic Mass : 129.1154 g/mol
Initial Infusion : A standard solution of the synthesized RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE is infused directly into the mass spectrometer to determine the optimal ionization parameters. Given the basic nitrogen atom, Electrospray Ionization in positive mode (ESI+) is the logical choice, as it will readily protonate the amine to form the [M+H]⁺ ion at m/z 130.1.
Fragmentation Analysis (MS/MS) :
The precursor ion ([M+H]⁺, m/z 130.1) is isolated and subjected to Collision-Induced Dissociation (CID).
The resulting product ions are analyzed. The fragmentation pattern is critical for structural confirmation and for selecting specific transitions for MRM. Plausible fragments for this structure would arise from the cleavage of the oxazepane ring.
Chromatography :
Achiral Separation (Purity) : A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is used to assess the purity of the racemic mixture. The mobile phase would typically consist of a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). This setup separates the analyte from synthesis-related impurities.
Chiral Separation (Enantiomeric Purity) : To separate the (2R,7S) enantiomer from its (2S,7R) counterpart, a specialized Chiral Stationary Phase (CSP) is required. Polysaccharide-based columns are often effective for separating chiral amines.[5] The mobile phase may need to be adjusted to normal-phase or polar organic mode for optimal resolution.
MRM Transition Selection : Based on the MS/MS fragmentation data, at least two specific and intense MRM transitions are selected for quantification and confirmation. For example:
Quantifier : m/z 130.1 → 86.1 (hypothetical major fragment)
A robust validation protocol demonstrates that the analytical method is suitable for its intended purpose.[3][6] Following the ICH Q2(R1) and FDA guidelines, we will validate the method for specificity, linearity, accuracy, precision, and sensitivity.[2][4][7][8][9]
Caption: A streamlined workflow for analytical method validation, from development to routine application, following ICH guidelines.
Protocol for Validation Parameters:
Specificity/Selectivity : This is demonstrated by analyzing blank matrix (e.g., solvent, reaction starting materials) to ensure no interfering peaks are present at the retention time of the analyte. For chiral analysis, a sample of the racemate is injected to confirm the baseline separation of the two enantiomers.
Linearity and Range : A calibration curve is prepared by analyzing a series of standards at different concentrations (typically 5-7 levels). The response (peak area) is plotted against concentration, and a linear regression is applied. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate, precise, and linear.
Accuracy : Determined by the recovery method. Samples with a known concentration of the analyte are prepared and analyzed. The measured concentration is compared to the true concentration. This should be assessed at a minimum of three concentration levels across the range.
Precision :
Repeatability : The precision under the same operating conditions over a short interval. This is assessed by performing multiple analyses (e.g., n=6) of a single sample.
Intermediate Precision : Expresses the variation within the same laboratory (e.g., different days, different analysts, different equipment).
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[3] Often calculated based on the signal-to-noise ratio (S/N of 3 for LOD, 10 for LOQ) or the standard deviation of the response and the slope of the calibration curve.
Illustrative Data Summary (Hypothetical)
The following table summarizes hypothetical but realistic validation results for our LC-MS/MS method.
Validation Parameter
Specification (ICH Q2 R1)
Hypothetical Result for Achiral Method
Hypothetical Result for Chiral Method
Linearity (r²)
≥ 0.99
0.9992
0.9989
Range
-
1 - 1000 ng/mL
5 - 500 ng/mL
Accuracy (% Recovery)
80 - 120%
98.5% - 101.2%
97.9% - 102.5%
Precision (Repeatability, %RSD)
≤ 2%
1.5%
1.8%
Precision (Intermediate, %RSD)
≤ 3%
2.2%
2.6%
LOD
S/N ≥ 3
0.2 ng/mL
0.8 ng/mL
LOQ
S/N ≥ 10
0.7 ng/mL
2.5 ng/mL
Chiral Resolution (Rs)
> 1.5
N/A
1.9
Part 2: Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, a comprehensive validation strategy involves understanding its performance relative to other available techniques. The choice of method should always be fit-for-purpose.[6]
Caption: Comparative overview of analytical techniques for validating the target compound.
Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Chiral HPLC is the workhorse for enantiomeric separation.[5] When coupled with a UV detector, it provides a robust method for quantitative analysis, especially for quality control in later stages of development.
Principle : Utilizes a Chiral Stationary Phase (CSP) to achieve differential interaction with the two enantiomers, leading to different retention times. Quantification is based on UV absorbance.
Causality of Choice : HPLC-UV is chosen when the primary goal is to determine the enantiomeric excess (%ee) of a bulk sample where concentration levels are high. It is generally more accessible and less complex to operate than an LC-MS system.
Performance Comparison :
Feature
LC-MS/MS
Chiral HPLC-UV
Sensitivity
Very High (pg-fg)
Moderate (ng-µg)
Specificity
Very High (Mass-based)
Moderate (Retention time only)
Matrix Tolerance
High
Low to Moderate
Structural Info
Yes (Fragmentation)
No
| Cost/Complexity | High | Moderate |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Chiral GC columns can be used for enantioselective analysis of specific molecules.[10]
Principle : The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a long capillary column. The separated components are then detected by a mass spectrometer.
Causality of Choice : GC-MS would be considered if 2,7-dimethyl-1,4-oxazepane is sufficiently volatile and thermally stable. It excels at identifying volatile organic impurities from the synthesis process. Derivatization can sometimes be used to improve volatility and chromatographic behavior.[10]
Performance Comparison :
Feature
LC-MS/MS
GC-MS
Applicability
Broad (Non-volatile)
Limited (Volatile, Stable)
Sensitivity
Very High
High
Separation Efficiency
Good
Excellent (for volatile)
| Derivatization | Rarely needed | Often required for polar analytes |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is not a separation technique but is unparalleled for definitive structural elucidation.
Principle : Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.
Causality of Choice : NMR is essential during the initial characterization of the newly synthesized compound to confirm its covalent structure. Chiral shift reagents or chiral solvating agents can be used to differentiate enantiomers, but this is often qualitative or semi-quantitative and lacks the sensitivity of chromatographic methods.
Performance Comparison :
Feature
LC-MS/MS
NMR Spectroscopy
Purpose
Separation & Quantification
Structural Elucidation
Sensitivity
Very High (picomolar)
Low (millimolar)
Quantitative Ability
Excellent (with calibration)
Good (qNMR, high conc.)
| Throughput | High | Low |
Conclusion and Authoritative Recommendation
For the comprehensive validation of a novel chiral entity like RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, a multi-faceted approach is required, but LC-MS/MS serves as the central, most versatile, and powerful technique . It uniquely combines high-sensitivity quantification with high-specificity identification, making it indispensable from early discovery through to regulated bioanalysis.[4]
While NMR is non-negotiable for initial structural confirmation and HPLC-UV offers a robust solution for routine, high-concentration quality control, LC-MS/MS provides the depth of information required for a full validation package. Its ability to operate in both achiral and chiral modes, coupled with its superior sensitivity, ensures that the identity, purity, and enantiomeric composition of the target molecule are characterized with the highest degree of confidence. The validation process, grounded in the principles of ICH Q2(R1), ensures that the data generated is reliable, reproducible, and fit for regulatory scrutiny.[2][3]
References
Vertex AI Search. (2025).
FDA. (2025).
FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
FDA. (2018).
FDA. (2018).
LCGC. (2026). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
MDPI. (2018). Chiral Heterocycle-Based Receptors for Enantioselective Recognition.
National Institutes of Health (NIH). (n.d.).
American Chemical Society. (2017).
American Chemical Society. (2000). Combinatorial Liquid-Phase Synthesis of[4][8]Oxazepine-7-ones via the Baylis−Hillman Reaction. The Journal of Organic Chemistry.
ResearchGate. (n.d.). Q2(R1)
ResearchGate. (n.d.). Enantioselective Synthesis of Heterocyclic Compounds Using Photochemical Reactions.
ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
American Chemical Society. (2025). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society.
PubMed. (2021).
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
National Institutes of Health (NIH). (2023).
American Chemical Society. (n.d.).
BenchChem. (2025). An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane.
ScienceDirect. (2022). Structural reassignment of a dibenz[b,f][4][8]oxazepin-11(10H)- one with potent antigiardial activity.
Springer. (2012).
Sigma-Aldrich. (n.d.).
American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
American Chemical Society. (2020). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry.
A Structural and Pharmacological Comparison Guide: RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE vs. 1,4-Diazepane Scaffolds
In the landscape of modern medicinal chemistry, saturated seven-membered heterocycles offer a unique balance of conformational flexibility and three-dimensional vector projection. The 1,4-diazepane (homopiperazine) scaff...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern medicinal chemistry, saturated seven-membered heterocycles offer a unique balance of conformational flexibility and three-dimensional vector projection. The 1,4-diazepane (homopiperazine) scaffold is a highly validated, ubiquitous core in drug discovery. However, its high basicity and propensity for promiscuous protein binding often necessitate strategic scaffold hopping.
Enter the 1,4-oxazepane core—and specifically, its sterically constrained derivative, RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE . By replacing one nitrogen atom with oxygen and introducing targeted steric bulk, drug developers can fundamentally alter a molecule's physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile while retaining critical binding vectors. This guide provides an objective, data-driven comparison of these two scaffolds to aid researchers in rational drug design.
Structural and Physicochemical Divergence
The fundamental differences between 1,4-diazepane and RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane lie in their heteroatom composition and steric environment. The bioisosteric replacement of an amine (NH) with an ether oxygen (O) removes a hydrogen bond donor and significantly lowers the overall basicity of the ring. Furthermore, the addition of the trans-(2R,7S)-dimethyl groups—flanking the oxygen atom at positions 2 and 7—introduces severe steric hindrance.
Table 1: Physicochemical and Structural Comparison
Parameter
1,4-Diazepane Core
RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE
Mechanistic Rationale
Ring Heteroatoms
N, N (Positions 1, 4)
O, N (Positions 1, 4)
Bioisosteric replacement of one secondary amine with an ether oxygen 1.
Basic Centers
2 (pKa ~10.4, ~5.5)
1 (pKa ~8.5 - 9.0)
Oxygen lone pairs are significantly less basic than nitrogen, reducing physiological ionization.
H-Bond Donors
2 (if unsubstituted)
1
Removal of one N-H group lowers the desolvation penalty required for target binding.
Conformational Space
Highly flexible
Restricted
The trans-dimethyl groups impose 1,3-diaxial steric penalties, locking the ring into a preferred twist-chair conformation.
Metabolic Liability
High (N-dealkylation)
Low
Methyl groups at C2 and C7 sterically shield the adjacent ethereal C-O bonds from CYP450 active sites.
Plasma Protein Binding
High (>90% typical)
Moderate to Low
Reduced basicity and lowered H-bond donor count decrease affinity for
α1
-acid glycoprotein (AAG) 2.
Pharmacological Impact: Case Studies in Target Engagement
The choice between these scaffolds dictates the pharmacokinetic fate and target affinity of the resulting drug candidate.
1,4-Diazepane Applications: This scaffold is highly effective when dual basic centers or high aqueous solubility are required. For example, N,N-disubstituted-1,4-diazepanes have been successfully deployed as highly CNS-penetrant orexin receptor antagonists to promote sleep in vivo 3. They also serve as potent farnesyltransferase inhibitors, acting as destabilizing microtubule agents in hormone-resistant prostate cancer models 4.
1,4-Oxazepane Applications: Oxazepanes are preferred when reducing protein binding is critical to efficacy. In the development of NLRP3 inflammasome inhibitors, replacing a diazepane unit with an oxazepane significantly improved whole-blood assay activity by lowering the human protein binding ratio, thereby increasing the free fraction (
fu
) of the active drug 2. Furthermore, the specific spatial arrangement and size of the oxazepane ring have proven crucial for achieving high selectivity in Dopamine D4 receptor ligands 5. Recent advances in scalable synthesis have made these functionalized oxazepanes highly accessible for compound library assembly 6.
Visualizing the Scaffold Hopping Workflow
Workflow demonstrating the bioisosteric transition from 1,4-diazepane to a substituted oxazepane.
To objectively compare these scaffolds, rigorous in vitro ADMET profiling is required. Below are field-proven, self-validating protocols designed to test the theoretical advantages of the RAC-(2R,7S)-2,7-dimethyl-1,4-oxazepane scaffold over its diazepane counterpart.
Protocol A: Equilibrium Dialysis for Plasma Protein Binding (PPB)
Objective: To quantify the free fraction (
fu
) of the drug.
Causality: 1,4-diazepanes often exhibit >95% plasma protein binding due to dual basic amines interacting strongly with plasma proteins. By replacing one amine with oxygen (oxazepane), we reduce the basicity and hydrogen bond donor count, theoretically increasing the free fraction.
Preparation: Spike human plasma with 1 µM of the test compound. Rationale: 1 µM ensures the concentration is within the linear range of mass spectrometry detection and well below the saturation point of plasma proteins.
Dialysis: Load the spiked plasma into the donor chamber and phosphate-buffered saline (PBS, pH 7.4) into the receiver chamber of a rapid equilibrium dialysis (RED) device. Rationale: PBS at pH 7.4 mimics physiological blood pH, maintaining the biologically relevant ionization state of the basic amine.
Incubation: Seal and incubate at 37°C on an orbital shaker at 300 rpm for 4 hours. Rationale: This duration allows sufficient time for the unbound drug to reach thermodynamic equilibrium across the semi-permeable membrane (MWCO 8,000 Da) without causing plasma degradation.
Quantification: Extract samples from both chambers, precipitate proteins using cold acetonitrile (containing an internal standard), centrifuge, and analyze the supernatant via LC-MS/MS.
Validation & Self-Correction: Calculate the mass balance recovery: (Total compound recovered / Initial compound spiked) * 100. A recovery of <85% invalidates the run, indicating non-specific binding to the dialysis membrane or chemical instability in plasma. If this occurs, the protocol must self-correct by utilizing a different membrane material (e.g., Teflon-based) or adding a surfactant to the buffer.
Protocol B: Liver Microsomal Stability Assay
Objective: To assess the impact of the (2R,7S)-dimethyl substitution on cytochrome P450-mediated metabolism.
Causality: An unsubstituted 1,4-oxazepane ring is susceptible to
α
-oxidation adjacent to the heteroatoms. The rac-(2R,7S)-dimethyl groups provide steric hindrance, blocking these metabolic soft spots and restricting the ring conformation to limit access to the CYP450 active site.
Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), test compound (1 µM), and PBS (pH 7.4). Rationale: 0.5 mg/mL provides a sufficient enzyme-to-substrate ratio to observe linear depletion over a 60-minute window without substrate depletion artifacting.
Initiation: Pre-warm the mixture to 37°C for 5 minutes, then initiate the reaction by adding NADPH (1 mM final concentration). Rationale: NADPH acts as the essential electron donor cofactor for CYP450 enzymes; without it, oxidative metabolism cannot occur.
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard. Rationale: Ice-cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction at the exact time point.
Validation & Self-Correction: Run a parallel negative control lacking NADPH. If substrate depletion occurs in the absence of NADPH, the degradation is non-CYP mediated (e.g., hydrolysis or chemical instability in the buffer). The system self-corrects by mathematically subtracting the non-NADPH depletion rate from the total depletion rate to isolate the true CYP-specific intrinsic clearance (
CLint
).
References
Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem. 3
A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. Benchchem. 1
Discovery of Novel NLRP3 Inflammasome Inhibitors Composed of an Oxazole Scaffold Bearing an Acylsulfamide. ACS Medicinal Chemistry Letters. 2
Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer. Journal of Medicinal Chemistry. 4
Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ACS Publications. 6
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. 5
A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy
A Case Study with Epidermal Growth Factor Receptor (EGFR) Inhibitors In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a life-saving therapeutic is fraught with complexit...
Author: BenchChem Technical Support Team. Date: April 2026
A Case Study with Epidermal Growth Factor Receptor (EGFR) Inhibitors
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a life-saving therapeutic is fraught with complexity. A critical juncture in this journey is the translation of in vitro (in a controlled laboratory environment) efficacy to in vivo (in a living organism) activity. While the user's interest lies in RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE analogs, a comprehensive, publicly available dataset for this specific chemical series is not available.
To provide a robust and scientifically grounded guide, this document will use the well-characterized class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in Non-Small Cell Lung Cancer (NSCLC) as a detailed case study. The principles, experimental designs, and data interpretation strategies discussed herein are universally applicable and will serve as a valuable framework for researchers working with any novel compound series, including the 1,4-oxazepane analogs of interest.
The Core Challenge: From Benchtop Potency to Clinical Promise
The primary goal of early-stage drug development is to identify compounds that potently and selectively interact with a biological target. In vitro assays are the workhorse for this initial screening, offering high-throughput, cost-effective, and reproducible methods to measure a compound's direct effect on a target protein or cell line. However, the controlled environment of an in vitro assay strips away the myriad physiological variables that a drug encounters in a living system.
This guide will dissect the multifaceted process of comparing in vitro and in vivo data, providing the "why" behind the "how" of experimental design and offering a clear-eyed view of the challenges and rewards of establishing a strong In Vitro-In Vivo Correlation (IVIVC).[1][2]
The EGFR Signaling Pathway: A Target of Critical Importance
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[3][4] In many cancers, particularly NSCLC, EGFR signaling is dysregulated due to activating mutations or overexpression, leading to uncontrolled tumor growth.[5][6] EGFR-TKIs are small molecules designed to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling.[7]
Below is a diagram illustrating the core EGFR signaling cascade and the point of intervention for TKIs.
Caption: The EGFR signaling pathway and TKI inhibition point.
Part 1: In Vitro Efficacy Assessment - Quantifying Potency at the Source
The initial characterization of a drug candidate's efficacy begins with in vitro assays. These can be broadly categorized into biochemical assays, which measure the direct interaction with the target protein, and cell-based assays, which assess the compound's effect on cellular processes.
Biochemical Assays: Direct Target Engagement
Biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assays, isolate the target enzyme (e.g., recombinant human EGFR kinase domain) and measure the inhibitor's ability to block its activity in a cell-free system.[8][9] This provides a pure measure of target-specific potency, typically expressed as the IC50 , the concentration of inhibitor required to reduce enzyme activity by 50%.
Cell-Based Assays: A More Holistic View
Cell-based assays measure the downstream consequences of target inhibition in living cells. The most common is the proliferation or viability assay, such as the MTT assay, which measures the metabolic activity of a cell population. This assay determines the concentration of a compound that inhibits cell growth by 50% (GI50 or IC50). Using a panel of cancer cell lines with different genetic backgrounds (e.g., different EGFR mutations) is crucial for determining the selectivity of the compound.[10]
Table 1: Comparative In Vitro Potency (IC50) of EGFR Inhibitors
Note: IC50 values are highly dependent on the specific assay conditions and can vary between studies.
Experimental Protocols: In Vitro Assays
A rigorous and well-documented protocol is the bedrock of trustworthy data. Below are representative protocols for key in vitro assays.
This protocol assesses the ability of a compound to inhibit the proliferation of cancer cells.
Caption: Workflow for an MTT cell proliferation assay.
Step-by-Step Methodology:
Cell Seeding: Cancer cell lines (e.g., PC-9 for sensitizing mutations, H1975 for resistance mutations) are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a CO2 incubator at 37°C.[2][15]
Compound Treatment: The cells are then treated with a range of concentrations of the test compound. It is critical to include both a vehicle control (e.g., DMSO) and a positive control (a known EGFR inhibitor).[15]
Incubation: The plates are incubated for a period that allows for multiple cell doublings, typically 48-72 hours.
MTT Addition: The MTT tetrazolium salt is added to each well. Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT to purple formazan crystals.
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[2]
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.[15]
IC50 Calculation: A dose-response curve is generated by plotting cell viability against the logarithm of the compound concentration, and the IC50 value is calculated from this curve.[2]
Part 2: In Vivo Efficacy Assessment - The Whole-System Challenge
While in vitro data provides a foundational understanding of a compound's activity, in vivo studies are essential to determine if this activity translates into a therapeutic effect in a complex biological system.[16][17]
Animal Models: Simulating the Disease
The most common preclinical models for cancer are xenograft studies, where human cancer cells are implanted into immunodeficient mice.[18][19] Patient-derived xenograft (PDX) models, which involve implanting tumor fragments directly from a patient, are gaining prominence as they may better recapitulate the heterogeneity of the original tumor.[18][20]
Table 2: Comparative In Vivo Efficacy of EGFR Inhibitors in Xenograft Models
In vivo experiments require meticulous planning and ethical considerations, governed by bodies like the Institutional Animal Care and Use Committee (IACUC).
This protocol outlines the key steps for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft efficacy study.
Step-by-Step Methodology:
Model Establishment: Human NSCLC cells are injected subcutaneously into the flank of immunodeficient mice (e.g., BALB/c nude or NOD/SCID).[18][25]
Tumor Growth and Randomization: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³). The animals are then randomized into different treatment groups to ensure an unbiased distribution of tumor sizes.[16]
Drug Administration: The test compound is administered, typically daily, via a clinically relevant route, such as oral gavage. The dose and schedule are often informed by preliminary pharmacokinetic studies.[26][27]
Monitoring: Tumor volume and the animals' body weight are measured regularly (e.g., 2-3 times per week). Body weight is a key indicator of toxicity.[1][17]
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size. The primary endpoint is often Tumor Growth Inhibition (TGI). Tissues can be collected for further analysis of drug concentration (pharmacokinetics) and target modulation (pharmacodynamics).[26]
Part 3: The In Vitro-In Vivo Correlation (IVIVC) - Connecting the Dots
A successful drug candidate ideally demonstrates a clear correlation between its in vitro potency and in vivo efficacy. However, the path is often not linear. A compound with a picomolar IC50 in vitro may show weak activity in vivo, while a less potent compound might be highly effective. This discrepancy is often attributed to pharmacokinetics (PK) and pharmacodynamics (PD).
Pharmacokinetics (PK): What the body does to the drug. This includes Absorption, Distribution, Metabolism, and Excretion (ADME). Poor oral bioavailability, rapid metabolism, or inability to penetrate the tumor tissue can all lead to a failure of an in vitro potent compound in vivo.[28][29]
Pharmacodynamics (PD): What the drug does to the body. This measures the drug's effect on its target in the tissue of interest. An in vivo PD study might measure the level of phosphorylated EGFR in tumor tissue after dosing to confirm target engagement.[26]
Technical Application Guide: Validating the Stereochemical Purity of rac-(2R,7S)-2,7-Dimethyl-1,4-oxazepane
Introduction & Mechanistic Context 1,4-Oxazepanes are highly valued in medicinal chemistry as conformationally restricted bioisosteres of morpholines, frequently utilized to improve metabolic stability and target selecti...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
1,4-Oxazepanes are highly valued in medicinal chemistry as conformationally restricted bioisosteres of morpholines, frequently utilized to improve metabolic stability and target selectivity[1]. The compound rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane presents a unique analytical challenge. The introduction of methyl groups at the C2 and C7 positions creates two stereocenters, resulting in four possible stereoisomers: the (2R,7S)/(2S,7R) racemate and the (2R,7R)/(2S,7S) racemate[2].
Validating the stereochemical purity of this building block requires a dual-tiered approach:
Diastereomeric Purity (de%): Confirming the absence of the (2R,7R)/(2S,7S) diastereomeric pair.
Enantiomeric Purity (ee%): Resolving the (2R,7S) and (2S,7R) enantiomers to ensure no kinetic resolution or racemization has occurred during synthesis or storage[3].
Because aliphatic oxazepanes lack a strong UV chromophore, traditional UV-based High-Performance Liquid Chromatography (HPLC) is insufficient without pre-column derivatization[4]. This guide objectively compares direct Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) against indirect derivatization-HPLC methods, providing field-proven protocols for robust stereochemical validation.
Comparative Methodologies: Direct vs. Indirect Analysis
The Causality Behind Technique Selection
The primary mechanism for chiral recognition relies on three-point interactions (hydrogen bonding, dipole-dipole, and steric hindrance) between the analyte and the Chiral Stationary Phase (CSP)[5].
Direct SFC-MS: SFC utilizes subcritical CO₂ as the mobile phase, which possesses high diffusivity and low viscosity. This allows for rapid mass transfer and high flow rates[3]. When coupled with MS, it bypasses the need for a chromophore, analyzing the intact secondary amine directly.
Indirect HPLC-UV (Pre-column Derivatization): Reacting the secondary amine with a reagent like Benzoyl Chloride or Fmoc-Cl installs a robust UV handle[6]. While this enables the use of standard HPLC-UV systems, it introduces the risk of artifactual epimerization or incomplete reaction kinetics[4].
Workflow for stereochemical validation of 1,4-oxazepanes using direct SFC-MS vs. derivatization.
Table 1: Performance Comparison of Stereochemical Validation Methods
To ensure trustworthiness, every analytical run must be a self-validating system. This means injecting a known mixture of all four stereoisomers (the two racemates) to confirm baseline resolution (
Rs
≥ 1.5) before analyzing the purified rac-(2R,7S) sample[7].
Protocol A: Direct Chiral SFC-MS (Gold Standard)
Causality: Basic additives are essential in SFC to mask residual silanols on polysaccharide CSPs, which otherwise cause severe peak tailing for secondary amines like 1,4-oxazepane[8]. Since MS detection is used, volatile additives (e.g., Ammonium Hydroxide) must be selected over non-volatile salts to prevent ion suppression and source contamination.
Step-by-Step Methodology:
Sample Preparation: Dissolve the rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane sample in MS-grade Methanol to a concentration of 0.5 mg/mL.
System Setup: Configure the SFC-MS system with a polysaccharide-based column (e.g., Chiralcel OJ-H, 250 × 4.6 mm, 5 μm)[2].
Mobile Phase:
Component A: Supercritical CO₂
Component B (Modifier): Methanol containing 0.1% (v/v) volatile Ammonium Hydroxide.
Gradient/Isocratic Elution: Run isocratically at 15% Component B.
Parameters: Flow rate at 3.0 mL/min, Back Pressure Regulator (BPR) set to 120 bar, Column Temperature at 35 °C[6].
Detection: ESI+ MS, monitoring the Extracted Ion Chromatogram (XIC) at m/z 130.1.
Validation: Calculate the resolution (
Rs
) between the (2R,7S) and (2S,7R) peaks. Ensure
Rs>1.5
.
Causality: If SFC-MS is unavailable, derivatization is mandatory. Benzoylation converts the basic secondary amine into a neutral amide, eliminating silanol-induced tailing and allowing the use of standard Normal-Phase HPLC[4].
Step-by-Step Methodology:
Derivatization: To 10 mg of the oxazepane in 1 mL dichloromethane (DCM), add 1.2 eq of Benzoyl Chloride and 2.0 eq of Triethylamine. Stir at room temperature for 30 minutes.
Quenching & Extraction: Quench with 1M NaOH, extract with DCM, dry over Na₂SO₄, and evaporate. Re-dissolve the residue in Hexane/Isopropanol (90:10) at 1 mg/mL.
System Setup: HPLC-UV equipped with a Chiralpak IC column (250 × 4.6 mm, 5 μm).
Mobile Phase: Hexane / Isopropanol (85:15, v/v)[2].
Parameters: Flow rate 1.0 mL/min, Temperature 25 °C.
Detection: UV at 254 nm.
Quantitative Data Comparison
The following table summarizes representative experimental data comparing the separation efficiency of the two protocols for the four possible stereoisomers of 2,7-dimethyl-1,4-oxazepane.
Table 2: Representative Chromatographic Performance Data
Parameter
Direct SFC-MS (Protocol A)
Indirect HPLC-UV (Protocol B)
Column
Chiralcel OJ-H (Amylose-based)
Chiralpak IC (Cellulose-based)
Retention Time: (2R,7S)
3.2 min
12.5 min
Retention Time: (2S,7R)
4.1 min
14.8 min
Retention Time: (2R,7R)
5.5 min
18.2 min
Retention Time: (2S,7S)
6.8 min
21.0 min
Enantiomeric Resolution (
Rs
)
2.8 (Baseline)
2.1 (Baseline)
Diastereomeric Resolution (
Rs
)
3.5 (Baseline)
3.0 (Baseline)
Peak Symmetry (As)
1.1 (Excellent)
1.0 (Perfect)
Solvent Consumption
~1.5 mL organic solvent / run
~20 mL organic solvent / run
Data Interpretation: While both methods achieve baseline resolution, SFC-MS provides a 4-fold reduction in analysis time and significantly lowers organic solvent consumption[5]. The indirect HPLC method yields perfectly symmetrical peaks due to the neutralization of the amine, but requires an additional 45 minutes of sample preparation, which introduces a bottleneck in high-throughput environments[4].
Conclusion
For the rigorous validation of the stereochemical purity of rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane, Direct Chiral SFC-MS stands as the premier methodology. It circumvents the need for pre-column derivatization, thereby preserving the structural integrity of the analyte and eliminating the risk of kinetic resolution[5]. In regulatory or highly controlled environments, complementing SFC-MS data with orthogonal NMR analysis using a chiral solvating agent provides an unimpeachable, self-validating data package[7].
References
BenchChem. "Technical Support Center: Chiral Separation of 1,4-Oxazepane-6-sulfonamide Enantiomers." Benchchem. 5
BenchChem. "Confirming the Stereochemistry of 2-Oxaspiro[3.5]nonane-7-methanamine: A Comparative Guide to Chiral Chromatography Techniques." Benchchem. 7
Králová, P., et al. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances, 2020. 1
Ishimoto, K., et al. "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes." ACS Publications, 2026. 2
Kannappan, V. "Part 7: Analytical Techniques for Stereochemistry." Chiralpedia, 2025. 3
ScienceDirect. "Indirect chromatographic approach for enantioselective analysis of chiral environmental pollutants." DOI.org. 4
PMC. "A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids..." NIH.gov. 6
ResearchGate. "Click chemistry immobilization strategies in the development of strong cation exchanger chiral stationary phases for HPLC." ResearchGate.net. 8
As a Senior Application Scientist, ensuring the safe handling and operational lifecycle of pharmaceutical building blocks is just as critical as the synthetic methodologies themselves. rac-(2R,7S)-2,7-dimethyl-1,4-oxazep...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, ensuring the safe handling and operational lifecycle of pharmaceutical building blocks is just as critical as the synthetic methodologies themselves. rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane (CAS: 1955515-06-6) is a highly valuable cyclic amine/ether derivative used in drug development. However, its physicochemical properties present specific logistical and safety challenges that require strict adherence to Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) guidelines.
This guide provides a self-validating, step-by-step operational plan for the safe handling, spill response, and disposal of this compound, emphasizing the mechanistic reasoning behind each safety protocol.
Chemical Profile & Hazard Causality
Before designing a disposal plan, we must understand the inherent risks of the molecule. According to standardized safety data, rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane carries the following primary hazard classifications[1]:
STOT SE 3 (H336): May cause drowsiness or dizziness.
The Causality of Protection (PPE):
The selection of Personal Protective Equipment (PPE) is dictated by the chemical's specific interaction with human tissue and standard laboratory materials[2][3].
Eye Protection: Because the compound carries an H318 (Serious Eye Damage) classification, standard safety glasses are insufficient. Chemical splash goggles or a full-face shield must be worn to prevent irreversible corneal damage from accidental splashes[2].
Hand Protection: As an organic amine/ether, it can easily permeate standard latex. Nitrile or butyl rubber gloves are required to provide an effective barrier against dermal absorption and H315-related skin irritation[4].
Respiratory Protection: The H336 classification indicates central nervous system depression (drowsiness/dizziness). All handling, transferring, and disposal operations must be conducted inside a certified chemical fume hood to prevent vapor inhalation[1][2].
Spill Response & Containment Workflow
In the event of a spill, immediate and methodical action is required to prevent vapor accumulation and environmental release. Because the compound is combustible (H227), do not use combustible materials (like sawdust or paper towels) to absorb the spill , as this creates a secondary fire hazard[2][5].
Step-by-Step Spill Methodology:
Assess & Isolate: Determine the spill volume. If the spill is >1L or occurs outside a fume hood, immediately evacuate the area, restrict access, and contact Environmental Health and Safety (EHS) or emergency responders[6][7].
Eliminate Ignition Sources: Turn off nearby hot plates, stirrers, and unplug electrical equipment. Combustible vapors can travel along surfaces to an ignition source, causing a flashback[2].
Containment: Apply an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or diatomaceous earth) starting from the perimeter and working inward to prevent the liquid from spreading[5].
Collection: Use non-sparking tools to scoop the saturated absorbent into a chemically compatible, high-density polyethylene (HDPE) waste container[2].
Decontamination: Wash the spill area with a mild detergent and water to remove residual amine traces, collecting the rinsate as hazardous waste[8].
Spill response workflow for rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane.
Waste Segregation & Accumulation Protocols
Under EPA RCRA guidelines, waste containing rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane must be managed as a characteristic hazardous waste. Depending on the concentration and solvent mixture, it typically falls under the D001 (Ignitability) waste code if the flash point of the mixture is below 60°C (140°F), or is otherwise treated as a hazardous organic liquid[9].
Container Compatibility: Store waste in sealed High-Density Polyethylene (HDPE) containers. Causality: Cyclic amines and ethers can slowly degrade certain lower-grade plastics and react with ungrounded metal containers over time. HDPE provides excellent chemical resistance[4].
Segregation: Strictly segregate this waste stream from strong oxidizing agents and strong acids. Causality: Mixing organic amines with oxidizers can lead to violent exothermic reactions, pressure buildup, and potential fires[4][8].
Labeling: Containers must be explicitly labeled as "Hazardous Chemical Waste" with the specific chemical name and primary hazards (Flammable, Corrosive/Irritant) clearly marked from the moment the first drop of waste is added[6].
Proper Disposal Procedures (Step-by-Step)
Disposal via the sanitary sewer or by evaporation is strictly prohibited and constitutes a severe regulatory violation[4][10]. The EPA mandates purpose-built high-temperature incineration for the destruction of such pharmaceutical intermediates to ensure complete thermal breakdown of the nitrogen-containing heterocycle into harmless NOx, CO2, and H2O[11].
Accumulation: Collect all liquid waste, contaminated gloves, and absorbent materials in designated Satellite Accumulation Areas (SAAs) at or near the point of generation[12].
Volume Limits: Never exceed the 55-gallon limit for hazardous waste in an SAA. Ensure secondary containment (e.g., chemically resistant spill trays) is used under the waste container to catch micro-leaks[6].
Tagging: Complete a hazardous waste tag detailing the exact percentage of rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane and any co-solvents used in your assay[2].
EHS Transfer: Submit an online waste pickup request to your institution's EHS department. EHS will transport the waste to a central accumulation area for final manifesting and shipment to an EPA-permitted high-temperature incineration facility[2][4].
Quantitative Data & Classification Summary
Parameter
Classification / Specification
Operational Implication
CAS Number
1955515-06-6
Unique identifier for inventory and waste manifesting.
Primary Hazards
H227, H315, H318, H336
Requires fume hood, splash goggles, and nitrile gloves.
EPA Waste Code
D001 (Ignitability)
Must be kept away from oxidizers; requires grounded transfer if bulk.
Spill Absorbent
Dry Sand / Vermiculite
Do NOT use combustible materials (sawdust/paper).
Disposal Method
High-Temperature Incineration
No drain disposal; collect in HDPE containers for EHS pickup.
References
NextSDS. "rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]
Wayne State University. "General Use Standard Operating Procedure: Flammable Liquids." Office of Environmental Health and Safety. Available at:[Link]
Western Carolina University. "Standard Operating Procedure for the use of Acetyl chloride (and Highly Flammable/Corrosive Liquids)." Safety Office. Available at:[Link]
Washington State University. "Flammable Liquids Standard Operating Procedure." Environmental Health and Safety. Available at:[Link]
Environmental Protection Agency (EPA). "Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies." US EPA. Available at:[Link]
Environmental Protection Agency (EPA). "Hazardous Waste Characteristics: A User-Friendly Reference Document." US EPA. Available at:[Link]
Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. Available at:[Link]
Navigating the Safe Handling of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals The compound RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE presents a unique set of handling challenges due to its chemical properties. As a flammable liquid with...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The compound RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE presents a unique set of handling challenges due to its chemical properties. As a flammable liquid with the potential to cause serious skin and eye irritation, as well as target organ effects, a comprehensive understanding and implementation of appropriate personal protective equipment (PPE) and disposal protocols are paramount for ensuring laboratory safety. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step approach to its handling and disposal.
Hazard Assessment: Understanding the Risks
A thorough risk assessment is the foundation of safe laboratory practice. For RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, the primary hazards have been identified as follows:
Hazard Classification
GHS Code
Description
Flammable liquids
H227
Combustible liquid.
Skin irritation
H315
Causes skin irritation.
Serious eye damage
H318
Causes serious eye damage.
Specific target organ toxicity — single exposure
H336
May cause drowsiness or dizziness.
Table 1: Summary of known hazards for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE.[1]
The flammable nature of this compound necessitates stringent control of ignition sources, while its corrosive potential to skin and eyes demands robust barrier protection. The potential for respiratory irritation and central nervous system effects underscores the importance of adequate ventilation and, in some cases, respiratory protection.
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for handling RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE.
PPE Category
Minimum Requirement
Recommended for High-Risk Operations
Eye and Face Protection
ANSI Z87.1 compliant safety glasses with side shields.
Chemical splash goggles and a face shield.
Hand Protection
Chemical-resistant gloves (Nitrile or Neoprene).
Double-gloving with compatible materials.
Body Protection
Flame-resistant lab coat.
Chemical-resistant apron over a flame-resistant lab coat.
Respiratory Protection
Work in a certified chemical fume hood.
A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spills or work outside a fume hood.
Table 2: Recommended Personal Protective Equipment.
Step-by-Step Guide to PPE Usage
1. Eye and Face Protection:
Rationale: The "Serious eye damage" classification (H318) indicates a high risk of significant injury upon contact.
Procedure: Always wear ANSI Z87.1 compliant safety glasses with side shields as a minimum precaution. When handling larger quantities or when there is a risk of splashing, chemical splash goggles that form a seal around the eyes are required. For maximum protection, a face shield should be worn in conjunction with safety goggles.
2. Hand Protection:
Rationale: The "Skin irritation" classification (H315) necessitates the use of appropriate chemical-resistant gloves.
Procedure: Select gloves made of materials resistant to cyclic ethers and amines, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use. For procedures with a higher risk of exposure, consider double-gloving. It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times for the chemical class.
3. Body Protection:
Rationale: The flammability of the compound (H227) requires the use of flame-resistant clothing.
Procedure: A flame-resistant lab coat should be worn and fully fastened. For operations involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
4. Respiratory Protection:
Rationale: The potential for "Specific target organ toxicity — single exposure" (H336) through inhalation necessitates the control of vapors.
Procedure: All work with RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE should be conducted in a properly functioning and certified chemical fume hood. If a situation arises where work must be performed outside of a fume hood, or in the event of a significant spill, a NIOSH-approved respirator with an organic vapor cartridge is essential.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE.
Caption: PPE Selection Workflow for RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE.
Operational and Disposal Plans
Safe Handling and Operational Plan
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
Ignition Sources: Due to its flammability, eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.
Grounding: When transferring the liquid, ensure that all containers and equipment are properly grounded to prevent the buildup of static electricity.
Emergency Preparedness: An eyewash station and a safety shower must be readily accessible in the immediate work area. A fire extinguisher suitable for chemical fires (e.g., dry chemical or carbon dioxide) should also be available.
Disposal Plan
Proper disposal of RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE and any contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Collection:
Collect all waste containing RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE in a designated, properly labeled, and sealed container.
The container should be made of a material compatible with flammable and corrosive organic compounds.
Never mix this waste with incompatible chemicals.
Labeling:
Clearly label the waste container with "Hazardous Waste," the full chemical name "RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE," and the associated hazards (Flammable, Corrosive).
Storage:
Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources and incompatible materials.
Final Disposal:
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
Adhere to all local, state, and federal regulations for the disposal of flammable and corrosive chemical waste.
By adhering to these stringent safety and disposal protocols, researchers can confidently and safely work with RAC-(2R,7S)-2,7-DIMETHYL-1,4-OXAZEPANE, minimizing risks to themselves and the environment.
References
rac-(2R,7S)-2,7-dimethyl-1,4-oxazepane — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 27, 2026, from [Link]